Product packaging for Naphthalene-1,3,5-trisulfonic acid(Cat. No.:CAS No. 6654-64-4)

Naphthalene-1,3,5-trisulfonic acid

Cat. No.: B008795
CAS No.: 6654-64-4
M. Wt: 368.4 g/mol
InChI Key: INMHJULHWVWVFN-UHFFFAOYSA-N
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Description

Naphthalene-1,3,5-trisulfonic acid is a naphthalenesulfonic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O9S3 B008795 Naphthalene-1,3,5-trisulfonic acid CAS No. 6654-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,3,5-trisulfonic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHJULHWVWVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985148
Record name Naphthalene-1,3,5-trisulfonic acid
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6654-64-4
Record name 1,3,5-Naphthalenetrisulfonic acid
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Record name 1,3,5-Naphthalenetrisulfonic acid
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Record name 1,3,5-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,5-trisulfonic acid
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Record name Naphthalene-1,3,5-trisulphonic acid
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Foundational & Exploratory

Naphthalene-1,3,5-trisulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,3,5-trisulfonic acid is a highly sulfonated derivative of naphthalene characterized by its high water solubility. This document provides a detailed overview of its molecular structure, chemical formula, and physical properties. It also outlines established experimental protocols for its synthesis and discusses its known applications, including its role as an intermediate in the synthesis of dyes and its emerging potential in biological research as an enzyme inhibitor. Due to the limited publicly available data, this guide will focus on the synthesis and fundamental properties of the molecule.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound. Its structure consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon, substituted with three sulfonic acid (-SO₃H) groups at positions 1, 3, and 5. The presence of these highly polar sulfonic acid groups confers high solubility in aqueous solutions.

The chemical formula for this compound is C₁₀H₈O₉S₃ .

Molecular Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 6654-64-4[1]
Molecular Weight 368.36 g/mol [2]
Canonical SMILES C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O[1]
InChI Key INMHJULHWVWVFN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈O₉S₃--INVALID-LINK--[1]
Molecular Weight 368.36 g/mol --INVALID-LINK--[2]
Appearance White solid--INVALID-LINK--[2]
Purity (by HPLC) 99.5% by area (Typical Value)--INVALID-LINK--[2]

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is through the sulfonation of naphthalene. Several protocols have been described, with variations in the sulfonating agent, reaction temperature, and duration.

Synthesis via Sulfonation of Naphthalene with Oleum

This method involves the direct sulfonation of naphthalene using fuming sulfuric acid (oleum).

Procedure:

  • Naphthalene is introduced into sulfuric acid monohydrate at a temperature of 30-35 °C.

  • Simultaneously, 65% oleum is added dropwise to the reaction mixture.

  • The temperature is then incrementally increased:

    • Hold at 50 °C for 1 hour.

    • Hold at 70 °C for 1 hour.

    • Hold at 90 °C for 7 hours, or until the reaction mixture is fully dissolved.

  • This process yields approximately 68% this compound, with Naphthalene-1,3,6-trisulfonic acid (21%) and Naphthalene-1,3,7-trisulfonic acid (4-5%) as the main byproducts.

Synthesis using Naphthalene-1,5-disulfonic Acid as a Starting Material

To obtain a purer product, isolated naphthalene-1,5-disulfonic acid can be used as the starting material for the final sulfonation step.

Procedure:

  • Naphthalene-1,5-disulfonic acid is reacted with fuming sulfuric acid.

  • The reaction is carried out at a temperature between 90 and 95 °C.

  • The molar ratio of 1,5-naphthalene disulfonic acid to fuming sulfuric acid (calculated as 100% sulfuric acid) should be between 1:2 and 1:5.

  • This method can yield this compound with a purity of over 98%.

Biological Activity and Applications

This compound has been noted for its potential as an enzyme inhibitor, particularly against ATPases and sulfatases. However, detailed studies on its mechanism of action and its effects on specific biological signaling pathways are currently lacking in the available literature. Its high water solubility and chemical reactivity also make it a versatile building block in the synthesis of various dyes and pigments.

Note: Due to the absence of specific information regarding the interaction of this compound with any known signaling pathways, a corresponding diagram could not be generated.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and basic chemical properties. Its high water solubility and the presence of reactive sulfonic acid groups make it a valuable precursor in various chemical industries. While its potential as an enzyme inhibitor has been suggested, further in-depth research, including detailed enzymatic assays and studies on its interaction with biological pathways, is necessary to fully elucidate its role and potential applications in drug development and life sciences. The lack of publicly available experimental spectroscopic data also presents a gap that future studies could address to provide a more complete characterization of this molecule.

References

An In-depth Technical Guide to Naphthalene-1,3,5-trisulfonic Acid (CAS 6654-64-4): Properties and Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-1,3,5-trisulfonic acid (NTSA), identified by CAS number 6654-64-4, is a polysulfonated aromatic compound. While its primary industrial application lies in dye synthesis, its structural motifs, particularly the naphthalene trisulfonate core, are found in molecules with significant biological activity. This technical guide provides a comprehensive overview of the known properties of NTSA and explores its potential uses in biomedical research and drug development, drawing insights from its own characteristics and the activities of structurally related compounds. This document is intended for researchers and scientists in the fields of biochemistry, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a white, solid powder that is extremely soluble in water.[1][2] Its high water solubility is attributed to the presence of three sulfonic acid groups. The key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6654-64-4[1][3]
Molecular Formula C₁₀H₈O₉S₃[4]
Molecular Weight 368.36 g/mol [4]
IUPAC Name This compound[5]
Appearance White solid powder[6]
Solubility Extremely soluble in water[1]
Purity Typically ≥95%[3]
SMILES C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O[5]
InChI Key INMHJULHWVWVFN-UHFFFAOYSA-N[5]

Potential Biological Activities and Research Applications

Direct research on the biological activities of this compound is limited. However, the naphthalene trisulfonate scaffold is a key feature of several biologically active molecules, suggesting potential areas of investigation for NTSA and its derivatives.

Enzyme Inhibition

Polysulfonated aromatic compounds are known to be inhibitors of various enzymes, often through electrostatic interactions with positively charged residues in the enzyme's active or allosteric sites.

  • Hyaluronidase Inhibition: Polysulfonated polysaccharides are known inhibitors of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid and implicated in processes like tumor invasion and inflammation.[7][8][9] The high degree of sulfonation in NTSA suggests it could be investigated as a potential hyaluronidase inhibitor.

  • Other Potential Enzyme Targets: Literature suggests that polysulfonated compounds can inhibit a range of enzymes, including ATPases and sulfatases.[10]

Interaction with Proteins and Use as a Fluorescent Probe

A closely related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is widely used as a fluorescent label in a technique called Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).[11][12] This technique is employed to study protein-carbohydrate interactions. Given the structural similarity, NTSA could potentially be modified to serve as a fluorescent probe for studying protein binding events.

Analogs in Drug Development: The Case of Suramin

Suramin, a complex molecule containing two naphthalene trisulfonic acid moieties, is a well-known drug used to treat African sleeping sickness and has been investigated for its anticancer and antiviral properties.[2][3] Suramin's mechanism of action involves the inhibition of a wide range of proteins, including growth factors, and modulation of signaling pathways.[2][4][6] The presence of the naphthalene trisulfonate core in suramin highlights the potential of this scaffold in the design of new therapeutic agents.

Experimental Protocols

Due to the limited direct research on the biological applications of NTSA, this section provides a detailed protocol for a technique where a closely related analog, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is a key reagent. This protocol for Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) can serve as a foundational method for researchers interested in exploring the use of naphthalene trisulfonic acid derivatives in studying protein-carbohydrate interactions.

Detailed Protocol: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) for Protein-Carbohydrate Interaction Analysis

This protocol is adapted from established methods for FACE.[1][11][13]

Objective: To fluorescently label oligosaccharides with an aminonaphthalene trisulfonic acid derivative and analyze their interaction with a specific protein via gel electrophoresis.

Materials and Reagents:

  • Oligosaccharide sample(s)

  • Protein of interest

  • 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) solution (e.g., 0.2 M in 3:17 acetic acid:water)

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1.0 M in DMSO)

  • Glycerol (loading buffer component)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • UV transilluminator or a cooled charge-coupled device (CCD) imaging system

  • Deionized water

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Fluorophore Labeling of Oligosaccharides:

    • To the dried oligosaccharide sample in a microcentrifuge tube, add 5 µL of the ANTS solution.

    • Add 5 µL of the NaCNBH₃ solution.

    • Mix the contents thoroughly by vortexing.

    • Incubate the reaction mixture at 37°C for 16 hours in the dark to facilitate reductive amination.

    • After incubation, add 10 µL of glycerol. The sample is now fluorescently labeled and ready for electrophoresis.

  • Protein-Carbohydrate Binding Reaction:

    • In a separate microcentrifuge tube, mix the ANTS-labeled oligosaccharide with the protein of interest in a suitable binding buffer.

    • The optimal concentrations of the labeled oligosaccharide and the protein should be determined empirically.

    • Incubate the mixture at room temperature for a specified period (e.g., 30-60 minutes) to allow for binding.

    • A control sample containing only the ANTS-labeled oligosaccharide (without the protein) should be prepared in parallel.

  • Polyacrylamide Gel Electrophoresis:

    • Prepare a high-percentage polyacrylamide gel suitable for resolving the labeled oligosaccharides.

    • Load the protein-carbohydrate binding reaction mixture and the control sample into separate wells of the gel.

    • Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization and Analysis:

    • After electrophoresis, carefully remove the gel from the apparatus.

    • Visualize the fluorescently labeled oligosaccharides by placing the gel on a UV transilluminator.

    • Protein-bound oligosaccharides will exhibit retarded migration (a band shift) compared to the free, unbound oligosaccharides in the control lane.

    • For more sensitive detection, a cooled CCD imaging system can be used.[2]

Potential Signaling Pathway Interactions

While direct evidence of NTSA's impact on cellular signaling is scarce, studies on its derivatives and analogs provide insights into potential mechanisms of action that could be explored.

Modulation of NF-κB and MAPK Signaling Pathways

Several studies have demonstrated that various naphthalene derivatives can exert anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[14][15] These pathways are crucial in regulating the expression of pro-inflammatory mediators. The polysulfonated nature of NTSA could potentially interfere with protein-protein interactions within these cascades.

The diagram below illustrates a generalized workflow for investigating the anti-inflammatory potential of a naphthalene sulfonic acid derivative.

experimental_workflow cluster_invitro In Vitro Studies cluster_conclusion Conclusion compound Naphthalene Sulfonic Acid Derivative macrophages RAW 264.7 Macrophages (LPS-stimulated) compound->macrophages mediators Measure Pro-inflammatory Mediators (NO, IL-6, TNF-α) macrophages->mediators pathway_analysis Western Blot for MAPK & NF-κB Pathway Proteins (p-ERK, p-p38, p-JNK, IκBα, p65) macrophages->pathway_analysis conclusion Determine Anti-inflammatory Activity and Mechanism of Action mediators->conclusion pathway_analysis->conclusion

Caption: A potential experimental workflow to assess the anti-inflammatory effects of NTSA.

Interference with Growth Factor Signaling

The structural similarity of the naphthalene trisulfonate moiety to parts of the suramin molecule suggests that NTSA could potentially interfere with the binding of growth factors to their receptors, thereby affecting downstream signaling pathways such as the FGF signaling cascade.[4][5][6]

The following diagram depicts a simplified representation of how a naphthalene trisulfonic acid-containing compound like suramin can inhibit FGF signaling.

fgf_signaling_inhibition FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Induces Suramin Suramin (NTSA-containing) Suramin->FGF Blocks Binding Suramin->FGFR Blocks Binding Phosphorylation Autophosphorylation Dimerization->Phosphorylation Signaling Downstream Signaling (e.g., MAPK) Phosphorylation->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: Inhibition of FGF signaling by a naphthalene trisulfonate-containing compound.

Conclusion and Future Directions

This compound (CAS 6654-64-4) is a readily available chemical with a simple, well-defined structure. While its direct biological activities are not extensively documented, its structural relationship to biologically active molecules, such as enzyme inhibitors and the complex drug suramin, suggests that NTSA and its derivatives represent an underexplored area for biomedical research and drug discovery.

Future research could focus on:

  • Systematic screening of NTSA against a panel of enzymes, particularly those with positively charged active sites.

  • Synthesis and evaluation of NTSA derivatives to explore structure-activity relationships for enzyme inhibition or modulation of signaling pathways.

  • Development of NTSA-based fluorescent probes for studying protein-ligand interactions.

By leveraging the information from its analogs and applying modern screening and analytical techniques, the potential of this compound as a valuable tool for researchers and a starting point for new therapeutic agents can be further elucidated.

References

An In-depth Technical Guide to the Solubility of Naphthalene-1,3,5-trisulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Naphthalene-1,3,5-trisulfonic acid. Due to the limited availability of specific quantitative solubility data in organic solvents, this guide focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and a generalized experimental protocol for determining solubility.

Introduction to this compound

This compound is a highly functionalized aromatic compound. Its molecular structure, featuring a nonpolar naphthalene core and three highly polar sulfonic acid groups, dictates its solubility behavior. The presence of the sulfonic acid groups allows for strong hydrogen bonding and ionization in polar solvents, leading to high aqueous solubility. Conversely, these polar groups limit its solubility in nonpolar organic solvents. This distinct solubility profile is a key consideration in its application in various fields, including dye synthesis, as a counterion in chromatography, and in materials science.

Qualitative Solubility Profile

The solubility of this compound is dominated by the presence of the three sulfonic acid groups. These groups are highly polar and capable of forming strong hydrogen bonds with polar solvents. In aqueous solutions, they can deprotonate to form sulfonate anions, further increasing solubility.

Solvent TypePredicted SolubilityRationale
Polar Protic
WaterHighThe sulfonic acid groups can ionize and form strong hydrogen bonds with water molecules.
Methanol, EthanolModerate to LowThese solvents are polar and can engage in hydrogen bonding, but their polarity is lower than water, leading to reduced solubility compared to water.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)Moderate to LowDMSO is a highly polar aprotic solvent and may dissolve this compound to some extent through dipole-dipole interactions.
AcetonitrileLowWhile polar, acetonitrile is a weaker solvent for highly polar and ionic compounds compared to water or DMSO.
Nonpolar
Toluene, HexaneVery Low/InsolubleThe large polarity difference between the highly polar sulfonic acid groups and the nonpolar solvent results in very weak solute-solvent interactions, leading to negligible solubility.
Diethyl EtherVery Low/InsolubleAlthough it has a slight dipole moment, diethyl ether is considered a nonpolar solvent and is not effective at solvating highly polar or ionic compounds.

Factors Influencing Solubility

The solubility of this compound is a balance between its hydrophobic naphthalene backbone and its hydrophilic sulfonic acid groups.

Factors Influencing the Solubility of this compound Solubility Solubility Profile Structure Molecular Structure Structure->Solubility Naphthalene Hydrophobic Naphthalene Core (Decreases Solubility in Polar Solvents) Structure->Naphthalene Sulfonic Three Hydrophilic -SO3H Groups (Increases Solubility in Polar Solvents) Structure->Sulfonic Solvent Solvent Properties Solvent->Solubility Polarity Polarity ('Like Dissolves Like') Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Temp Temperature Temp->Solubility

Caption: Key factors determining the solubility of this compound.

Generalized Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent. This is a standard laboratory procedure that can be adapted as needed.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or a shaker with temperature control.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Dilution and Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

General Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Dilute Dilute a Known Volume of Filtrate Filter->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A stepwise process for the experimental determination of compound solubility.

Conclusion

Spectroscopic Profile of Naphthalene-1,3,5-trisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1,3,5-trisulfonic acid is a highly water-soluble aromatic compound, a property conferred by its three sulfonic acid groups. This characteristic, along with its electronic properties, makes it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, UV-Vis) for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data from closely related compounds and fundamental spectroscopic principles to offer a predictive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the high degree of sulfonation significantly influences the chemical shifts of the remaining aromatic protons and carbons. The sulfonic acid groups are strongly electron-withdrawing, which will deshield the adjacent protons and carbons, causing them to resonate at higher chemical shifts (further downfield) compared to unsubstituted naphthalene.

Due to the high polarity of the molecule, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for NMR analysis. The use of D₂O will result in the exchange of the acidic sulfonic acid protons, rendering them invisible in the ¹H NMR spectrum.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, likely between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be dependent on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm) in DMSO-d₆Multiplicity
H-28.0 - 8.3Doublet
H-48.8 - 9.1Singlet or narrow triplet
H-68.2 - 8.5Doublet of doublets
H-77.8 - 8.1Triplet
H-88.5 - 8.8Doublet

Note: These are estimated values based on the analysis of related sulfonated naphthalenes. Actual experimental values may vary.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will show ten distinct signals for the naphthalene core carbons. The carbons directly attached to the electron-withdrawing sulfonic acid groups (C-1, C-3, C-5) are expected to be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm) in DMSO-d₆
C-1145 - 150
C-2125 - 130
C-3142 - 147
C-4128 - 133
C-4a130 - 135
C-5140 - 145
C-6124 - 129
C-7122 - 127
C-8126 - 131
C-8a132 - 137

Note: These are estimated values. A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH, though specific peak assignments are not detailed in publicly available summaries.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonic acid groups and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (sulfonic acid)3200 - 2500Broad, Strong
Aromatic C-H stretch3100 - 3000Medium
S=O stretch (asymmetric)1250 - 1120Strong
S=O stretch (symmetric)1080 - 1010Strong
Aromatic C=C stretch1600 - 1450Medium to Weak
S-O stretch700 - 600Strong
C-H out-of-plane bend900 - 675Strong

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, in solution) and intermolecular interactions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit strong absorbance in the ultraviolet region. The sulfonation pattern is expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)
π → π~220 - 240
π → π~280 - 330

Note: The UV-Vis spectrum of naphthalenesulfonic acids can be sensitive to the pH of the solution. The values presented are for an acidic to neutral aqueous solution.

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data for this compound are not widely published. The following are general methodologies that can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar compounds.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

    • Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample solution over the desired wavelength range (e.g., 200-400 nm) to identify the absorption maxima (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition and Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) / Water (UV-Vis) Sample->Dissolution Pellet Preparation of KBr Pellet (IR) Sample->Pellet NMR NMR Spectrometer Dissolution->NMR UV_Vis UV-Vis Spectrophotometer Dissolution->UV_Vis IR FTIR Spectrometer Pellet->IR NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of naphthalenesulfonic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds are of interest.

Executive Summary

Naphthalenesulfonic acids, organosulfur compounds derived from naphthalene, have a rich history rooted in the burgeoning field of 19th-century coal tar chemistry. Their discovery was a pivotal moment, unlocking a new class of chemical intermediates that would become fundamental to the synthetic dye industry and, later, to the development of pharmaceuticals, concrete superplasticizers, and other advanced materials. This guide details the historical context of their discovery, the key scientific principles governing their synthesis, detailed experimental protocols for their preparation and analysis, and a comparative summary of the properties of the primary isomers.

Historical Perspective and Key Discoveries

The story of naphthalenesulfonic acids begins with the isolation of their parent compound, naphthalene. In 1819, English chemist and physician John Kidd was among the first to isolate this aromatic hydrocarbon from coal tar.[1][2] Later, the German chemist Richard August Carl Emil Erlenmeyer elucidated the fused two-ring structure of naphthalene, paving the way for a deeper understanding of its chemical reactivity.[1]

While the exact individual who first synthesized a naphthalenesulfonic acid is not clearly documented, the development of these compounds is intrinsically linked to the rapid expansion of the synthetic dye industry in the late 19th century.[3] Chemists of the era were intensively exploring the reactions of coal tar derivatives, and the sulfonation of naphthalene emerged as a critical process for producing water-soluble intermediates necessary for the synthesis of a vast array of azo dyes.

A significant breakthrough in the understanding of naphthalene sulfonation was the elucidation of the principle of kinetic versus thermodynamic control. It was discovered that the position of the sulfonic acid group on the naphthalene ring could be directed by controlling the reaction temperature. This allowed for the selective synthesis of either naphthalene-1-sulfonic acid (the alpha-isomer) or naphthalene-2-sulfonic acid (the beta-isomer), a foundational concept that remains central to their industrial production today.

Synthesis of Naphthalenesulfonic Acid Isomers

The primary method for the synthesis of naphthalenesulfonic acids is the direct sulfonation of naphthalene using a sulfonating agent, most commonly concentrated sulfuric acid. The regioselectivity of this electrophilic aromatic substitution reaction is highly dependent on the reaction temperature.

Logical Relationship of Isomer Formation:

At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered and more rapidly formed naphthalene-1-sulfonic acid. At higher temperatures, the reaction becomes reversible, leading to thermodynamic control and the formation of the more stable naphthalene-2-sulfonic acid.

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Predominant Product Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control favors Naphthalene-1-sulfonic acid (alpha-isomer) Naphthalene-1-sulfonic acid (alpha-isomer) Kinetic Control->Naphthalene-1-sulfonic acid (alpha-isomer) yields Naphthalene-2-sulfonic acid (beta-isomer) Naphthalene-2-sulfonic acid (beta-isomer) Thermodynamic Control->Naphthalene-2-sulfonic acid (beta-isomer) yields

Caption: Logical relationship between reaction temperature, control mechanism, and the resulting naphthalenesulfonic acid isomer.

Experimental Protocols

This protocol describes the synthesis of the kinetically favored alpha-isomer.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • o-Nitroethylbenzene (solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Dropping funnel

Procedure:

  • Prepare a solution of naphthalene in o-nitroethylbenzene in a molar ratio of 1:3 in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Slowly add chlorosulfonic acid (1.1 molar equivalents relative to naphthalene) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour.

  • Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Isolate the solid naphthalene-1-sulfonic acid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from dilute hydrochloric acid.

This protocol describes the synthesis of the thermodynamically favored beta-isomer.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Reaction flask with reflux condenser

Procedure:

  • Place molten naphthalene in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the naphthalene to 160°C using a heating mantle.

  • Carefully and slowly add concentrated sulfuric acid to the molten naphthalene with vigorous stirring. An excess of sulfuric acid is typically used.

  • Maintain the reaction temperature at 160-165°C for 2-3 hours to allow for the isomerization of any initially formed alpha-isomer to the more stable beta-isomer.

  • After the reaction is complete, cool the mixture and carefully dilute with water.

  • The naphthalene-2-sulfonic acid can be isolated by salting out with sodium chloride, followed by filtration. The sodium salt can then be converted back to the free acid if desired.

Experimental Workflow Diagram:

G cluster_synthesis Naphthalenesulfonic Acid Synthesis Workflow Start Start Naphthalene + Sulfuric Acid Naphthalene + Sulfuric Acid Start->Naphthalene + Sulfuric Acid Temperature Control Temperature Control Naphthalene + Sulfuric Acid->Temperature Control Low Temp (e.g., < 40°C) Low Temp (e.g., < 40°C) Temperature Control->Low Temp (e.g., < 40°C) Kinetic High Temp (e.g., > 160°C) High Temp (e.g., > 160°C) Temperature Control->High Temp (e.g., > 160°C) Thermodynamic Kinetic Product Formation Kinetic Product Formation Low Temp (e.g., < 40°C)->Kinetic Product Formation Thermodynamic Product Formation Thermodynamic Product Formation High Temp (e.g., > 160°C)->Thermodynamic Product Formation Naphthalene-1-sulfonic acid Naphthalene-1-sulfonic acid Kinetic Product Formation->Naphthalene-1-sulfonic acid Naphthalene-2-sulfonic acid Naphthalene-2-sulfonic acid Thermodynamic Product Formation->Naphthalene-2-sulfonic acid Quenching & Isolation Quenching & Isolation Naphthalene-1-sulfonic acid->Quenching & Isolation Naphthalene-2-sulfonic acid->Quenching & Isolation Purification Purification Quenching & Isolation->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for the synthesis of naphthalenesulfonic acid isomers.

Quantitative Data and Physicochemical Properties

The two primary isomers of naphthalenesulfonic acid exhibit distinct physical and chemical properties. A summary of these properties is presented below for easy comparison.

PropertyNaphthalene-1-sulfonic acid (α-isomer)Naphthalene-2-sulfonic acid (β-isomer)
CAS Number 85-47-2[4]120-18-3[5]
Molecular Formula C₁₀H₈O₃S[4]C₁₀H₈O₃S[5]
Molar Mass 208.23 g/mol [4]208.23 g/mol [5]
Melting Point 90°C (dihydrate), 139-140°C (anhydrous)[6][7]124°C (monohydrate), 91°C (anhydrous)[8]
Solubility in Water Freely soluble[6]Freely soluble[3][8]
Solubility in Alcohol Freely soluble[6]Soluble[8]
pKa ~0.17[6][9]~0.27[10]
Appearance Prismatic white crystals[6][7]White to slightly brown leaf-like crystals[8]

Spectroscopic Data Summary:

SpectroscopyNaphthalene-1-sulfonic acid (α-isomer)Naphthalene-2-sulfonic acid (β-isomer)
¹H NMR (ppm) Peaks typically observed around 8.8, 8.0, 7.9, and 7.5 ppm.[11]Chemical shifts will differ due to the different substitution pattern.
¹³C NMR (ppm) Characteristic peaks for the sulfonated aromatic ring.Distinct chemical shifts compared to the alpha-isomer.
IR (cm⁻¹) Strong absorptions for S=O stretching (around 1200-1150 and 1050-1000 cm⁻¹) and O-H stretching (broad, around 3000 cm⁻¹).Similar characteristic absorptions to the alpha-isomer, with minor shifts.
Mass Spectrometry Molecular ion peak (M⁻) at m/z 207.Molecular ion peak (M⁻) at m/z 207.

Analytical Protocols

Accurate determination of the isomeric ratio and purity of naphthalenesulfonic acid products is crucial for both research and industrial applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) after derivatization are common analytical techniques.

HPLC Method for Isomer Separation

Principle: Reversed-phase HPLC can be used to separate the isomers based on their polarity differences.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • UV detector

Mobile Phase:

  • A mixture of methanol and water containing an ion-pairing agent such as tetrabutylammonium bromide (TBAB) and an electrolyte like sodium sulfate is often used. A typical mobile phase could be 40% methanol in water containing 4.5 mmol/L TBAB and 3.5 mL/L sodium sulfate solution.[12]

Procedure:

  • Prepare standard solutions of known concentrations of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid in the mobile phase.

  • Prepare the sample to be analyzed by dissolving a known amount in the mobile phase.

  • Set the flow rate to 1 mL/min and the UV detection wavelength to 280 nm.[12]

  • Inject the standard solutions to determine their retention times and to generate a calibration curve.

  • Inject the sample solution and identify the isomers based on their retention times.

  • Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.

GC-MS Method for Isomer Analysis

Principle: Due to their low volatility, naphthalenesulfonic acids require derivatization to more volatile esters prior to GC-MS analysis.

Derivatization:

  • Esterification can be achieved using various reagents, such as diazomethane or by on-line derivatization in the GC injection port with reagents like tetrabutylammonium salts.[13][14]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Appropriate capillary column (e.g., DB-5ms)

Procedure:

  • Derivatize a known amount of the naphthalenesulfonic acid sample.

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable temperature program for the GC oven to separate the derivatized isomers.

  • The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

  • Quantification can be performed using an internal standard.

Conclusion

The discovery and development of naphthalenesulfonic acids represent a significant chapter in the history of industrial organic chemistry. From their origins in the analysis of coal tar to their current applications in a wide range of advanced materials and as pharmaceutical intermediates, these compounds continue to be of great importance. A thorough understanding of their synthesis, particularly the temperature-dependent formation of the α- and β-isomers, and the ability to accurately analyze the products, are essential for their effective utilization in scientific research and industrial processes. This guide has provided a detailed overview of these aspects to support the work of professionals in the field.

References

Biological Activity of Naphthalene-1,3,5-trisulfonic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid that, along with its isomers, has been utilized primarily as an intermediate in the synthesis of dyes and other chemical products. While the broader class of naphthalene derivatives has been extensively investigated for diverse biological activities, from antimicrobial to anticancer effects, specific data on the biological functions of this compound remains notably scarce in publicly accessible scientific literature.[1][2] This technical guide aims to provide a comprehensive overview of the currently available information regarding the biological activity of this compound, while also highlighting the significant knowledge gaps that exist.

General Biological Mentions

This compound has been mentioned in the context of biochemical research, particularly in studies involving enzyme kinetics and protein interactions.[3] There are general assertions that it may act as an enzyme inhibitor and can interact with biomolecules such as proteins and nucleic acids.[3] However, specific details regarding the enzymes it inhibits, the nature of these interactions, and the functional consequences of such binding are not well-documented in the available literature.

Lack of Specific Quantitative Data and Experimental Protocols

A thorough review of scientific databases reveals a significant absence of quantitative data, such as IC50 or Ki values, that would characterize the potency of this compound in any specific biological assay. Furthermore, detailed experimental protocols for assessing its biological activity, including cytotoxicity, anti-inflammatory, or antiviral assays, are not available for this specific isomer.

Biological Activities of Related Naphthalene Sulfonic Acid Derivatives

In contrast to the limited information on this compound, other naphthalene sulfonic acid isomers and derivatives have been the subject of more extensive biological investigation. It is crucial to note that the biological activity of such compounds is highly dependent on the specific arrangement of the sulfonate groups and other substituents on the naphthalene ring.[4][5][6] Therefore, the activities of the following related compounds cannot be directly extrapolated to this compound but are presented here for contextual understanding.

Antiviral Activity

Several naphthalenedisulfonic acid derivatives have been synthesized and evaluated for their anti-HIV activity.[7][8][9][10] These studies have identified compounds with the ability to inhibit HIV-1 reverse transcriptase, prevent virus-induced cytopathogenicity, and block the formation of syncytia.[7][9] For instance, certain bis(naphthalenedisulfonic acid) derivatives have shown potent and selective inhibition of HIV-1 and HIV-2.[8][11]

Anti-inflammatory Activity

Various naphthalene derivatives have been investigated for their anti-inflammatory properties.[12][13][14] These studies often involve assays to measure the inhibition of inflammatory mediators or enzymes such as cyclooxygenases. For example, some novel alpha-amino naphthalene derivatives have demonstrated potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard drugs.[14]

Cytotoxicity

The cytotoxic effects of naphthalene and its metabolites have been studied in various cell lines.[15][16] For instance, naphthalene and its metabolites, 1-naphthol and 2-naphthol, have been shown to induce DNA damage in human lymphocytes.[15] Naphthalene diimide derivatives have also been investigated as G-quadruplex ligands with cell growth inhibitory activity in cancer cells.[17] However, specific cytotoxicity data for this compound is not available. The safety data sheet for the trisodium salt of the related Naphthalene-1,3,6-trisulfonic acid indicates it may cause skin and eye irritation, but detailed cytotoxicity studies are not cited.[18]

Conclusion

The current body of scientific literature provides very limited specific information on the biological activity of this compound. While there are general statements about its potential as an enzyme inhibitor and its ability to interact with biomolecules, there is a clear lack of in-depth studies, quantitative data, and detailed experimental protocols for this specific compound. The rich and diverse biological activities of other naphthalene sulfonic acid isomers and derivatives suggest that the substitution pattern on the naphthalene core is a critical determinant of biological function. To fully understand the therapeutic or toxicological potential of this compound, further dedicated research is required to elucidate its specific molecular targets, mechanisms of action, and dose-dependent biological effects. Without such data, it is not possible to construct detailed signaling pathway diagrams or provide specific experimental workflows as requested. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its biological profile.

References

An In-depth Technical Guide on the Fluorescence Quantum Yield of Naphthalene-1,3,5-trisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthalene-1,3,5-trisulfonic Acid and its Fluorescence

This compound is an aromatic sulfonic acid featuring a naphthalene core with three sulfonate groups.[1] These substituents render the molecule highly soluble in aqueous solutions.[2] Naphthalene and its derivatives are known for their intrinsic fluorescence, a property that makes them valuable as fluorescent probes in various scientific applications, including analytical chemistry and biochemistry.[1] The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of a fluorophore.

While a specific quantum yield for this compound is not documented, the parent compound, naphthalene, has a fluorescence quantum yield of 0.16 ± 0.02 in water .[3] The introduction of sulfonate groups is expected to modulate this value. Generally, electron-withdrawing groups like sulfonates can influence the electronic structure of the naphthalene ring system, potentially affecting the transition probabilities and non-radiative decay pathways, thus altering the quantum yield.

Naphthalenesulfonic acid derivatives, such as anilinonaphthalene sulfonates (ANS), are widely used as environmentally sensitive fluorescent probes.[4][5] These molecules exhibit changes in their fluorescence properties, including quantum yield, upon binding to hydrophobic regions of macromolecules like proteins.[4][5] This characteristic makes them powerful tools for studying protein folding, conformational changes, and drug-protein interactions.[5][6][7]

Quantitative Data

As a specific quantum yield for this compound is not available, the following table provides the quantum yield of the parent compound, naphthalene, in an aqueous environment for reference.

CompoundSolventQuantum Yield (Φf)Reference
NaphthaleneWater0.16 ± 0.02[3]

Experimental Protocols for Fluorescence Quantum Yield Determination

The fluorescence quantum yield of a compound can be determined using either absolute or relative methods. The relative method, which involves comparison to a standard of known quantum yield, is more common and accessible.

Relative Method for Determining Fluorescence Quantum Yield

This protocol outlines the steps for measuring the fluorescence quantum yield of a sample (the "unknown") relative to a fluorescent standard.

Principle: The quantum yield of the unknown sample (Φ_x) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_st) with a known quantum yield, using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • High-purity solvent (e.g., deionized water).

  • This compound sample.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescence standard at a known concentration.

    • Prepare a stock solution of the this compound sample.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard absorb light.

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

    • Record the fluorescence emission spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots. The slope represents the term (I/A).

    • Calculate the quantum yield of the sample using the equation:

      Φ_x = Φ_st * (slope_x / slope_st) * (n_x^2 / n_st^2)

Workflow Diagram:

G prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the relative determination of fluorescence quantum yield.

Application in Drug Development and Research

While the intrinsic quantum yield of this compound is a fundamental property, its real utility in drug development and research often lies in its application as a fluorescent probe. The principles governing the use of related compounds like ANS can be extended to this compound.

Probing Protein-Ligand Interactions

Naphthalenesulfonic acid derivatives can be used to study the binding of ligands (e.g., drug candidates) to proteins. The binding of a ligand may alter the protein's conformation, which in turn can affect the binding of the fluorescent probe. This change in the probe's fluorescence can be monitored to characterize the ligand binding event.

Logical Relationship Diagram:

G Protein Target Protein Complex Protein-Ligand Complex Protein->Complex Binding Signal Change in Fluorescence Signal (Intensity, Wavelength, Quantum Yield) Protein->Signal Probe Binding & Basal Fluorescence Ligand Ligand (Drug Candidate) Ligand->Complex Binding Probe This compound (Fluorescent Probe) Probe->Signal Complex->Signal Altered Probe Binding & Modulated Fluorescence

References

Methodological & Application

Synthesis of Naphthalene-1,3,5-trisulfonic Acid from Naphthalene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of Naphthalene-1,3,5-trisulfonic acid, a key intermediate in the production of various dyestuffs and a valuable compound in diverse research applications.[1][2] The methodologies outlined below are based on established chemical synthesis routes, offering insights into reaction conditions, yields, and product purity.

Introduction

This compound (C₁₀H₈O₉S₃) is a highly water-soluble aromatic sulfonic acid.[1] Its synthesis from naphthalene is a multi-step process involving electrophilic aromatic substitution, specifically sulfonation. The controlled addition of sulfonic acid groups to the naphthalene ring is critical for achieving the desired isomer. The most common method involves the sulfonation of naphthalene using strong sulfonating agents like oleum (fuming sulfuric acid).[1] Temperature control is a crucial parameter in directing the regioselectivity of the sulfonation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported synthesis methods for this compound and related isomers.

ParameterMethod 1: Direct TrisulfonationMethod 2: From 1,5-Disulfonated NaphthaleneMethod 3: Alternative Trisulfonation
Starting Material Naphthalene1,5-Disulfonated NaphthaleneNaphthalene
Sulfonating Agent 100% H₂SO₄ and 65% Oleum65% OleumSulfuric acid monohydrate and 65% Oleum
Reaction Temperature 30-35°C (initial), then 50°C, 70°C, and 90°C90-95°C80-85°C, then 155°C
Reaction Time 1 hour at 50°C, 1 hour at 70°C, 7 hours at 90°C4 hours1.5 hours at 150°C, then 1 hour at 155°C
Yield of this compound ~68%[1][3]>98% purity[4]Not specified for 1,3,5-isomer
Byproducts ~21% Naphthalene-1,3,6-trisulfonic acid, ~4-5% Naphthalene-1,3,7-trisulfonic acid[1][3]Not specifiedNaphthalene-1,3,6-trisulfonic acid is the main product
Reference FIAT Final Report No. 1016[3]CN101348450A[4]CH634044A5[5]

Experimental Protocols

Method 1: Direct Trisulfonation of Naphthalene

This protocol is adapted from the FIAT Final Report No. 1016 and describes a one-pot synthesis of this compound.[3]

Materials:

  • Naphthalene (128 g)

  • 100% Sulfuric Acid (H₂SO₄) (225 g)

  • 65% Oleum (410 g)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To a suitable reaction vessel, initially introduce 225 g of 100% sulfuric acid.

  • While stirring, meter in 128 g of naphthalene over approximately 1 hour, maintaining the temperature between 30°C and 35°C.

  • Simultaneously, run in 410 g of 65% oleum.

  • After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 1 hour.

  • Increase the temperature to 70°C and hold for an additional hour.

  • Finally, raise the temperature to 90°C and continue the reaction for 7 hours, or until all solids have dissolved.

  • Upon completion, the reaction mixture contains this compound along with isomeric byproducts. Further purification may be required depending on the desired purity.

Method 2: Sulfonation of Naphthalene-1,5-disulfonic acid

This method, detailed in patent CN101348450A, utilizes Naphthalene-1,5-disulfonic acid as the starting material to achieve high purity this compound.[4]

Materials:

  • Naphthalene-1,5-disulfonic acid

  • Fuming sulfuric acid (Oleum)

  • Reaction vessel with stirring and temperature control

Procedure:

  • The sulfonation reaction is carried out by reacting Naphthalene-1,5-disulfonic acid with fuming sulfuric acid.

  • The reaction temperature is maintained between 90°C and 95°C.[4]

  • The molar ratio of Naphthalene-1,5-disulfonic acid to fuming sulfuric acid (calculated as 100% sulfuric acid) should be between 1:2 and 1:5.[4]

  • The reaction is typically held at this temperature for 4 hours.[4]

  • This method is reported to yield this compound with a purity of over 98%.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

G Workflow for Direct Trisulfonation of Naphthalene cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product Mixture Naphthalene Naphthalene B Add Naphthalene & Oleum (30-35°C, 1 hr) Naphthalene->B H2SO4 100% H₂SO₄ A Charge H₂SO₄ to Reactor H2SO4->A Oleum 65% Oleum Oleum->B A->B C Heat to 50°C (1 hr) B->C D Heat to 70°C (1 hr) C->D E Heat to 90°C (7 hrs) D->E F This compound (~68%) E->F G Naphthalene-1,3,6-trisulfonic acid (~21%) E->G H Naphthalene-1,3,7-trisulfonic acid (~4-5%) E->H

Caption: Direct synthesis of this compound.

G Workflow for High Purity Synthesis cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product DisulfonicAcid Naphthalene-1,5-disulfonic acid A React Disulfonic Acid with Oleum DisulfonicAcid->A Oleum Fuming Sulfuric Acid Oleum->A B Maintain Temperature (90-95°C, 4 hrs) A->B C High Purity This compound (>98%) B->C

Caption: High-purity synthesis from an intermediate.

References

Application Notes and Protocols: Naphthalene-1,3,5-trisulfonic Acid in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid derivative that, like other functionalized naphthalene compounds, holds potential as a fluorescent probe in various biochemical and analytical applications.[1] Its high solubility in aqueous solutions, a characteristic conferred by the three sulfonate groups, makes it a candidate for use in biological assays.[1] While specific detailed protocols for this compound are not extensively documented in publicly available literature, its structural similarity to well-characterized naphthalene-based fluorescent probes, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), allows for the adaptation of established fluorescence spectroscopy protocols.[1]

These application notes provide an overview of the potential uses of this compound and detailed protocols based on methodologies for analogous compounds. The fluorescence of naphthalene derivatives is often sensitive to the polarity of their environment, making them valuable tools for studying protein conformation, ligand binding, and the formation of macromolecular complexes.[1]

Principle of Application

The fluorescence of many naphthalene derivatives is significantly enhanced in nonpolar environments, such as the hydrophobic pockets of proteins, compared to their fluorescence in polar aqueous solutions. This change in quantum yield, often accompanied by a blue shift in the emission maximum, is the basis for their use as probes for hydrophobic sites on proteins. The interaction of the naphthalene derivative with a protein can be monitored by changes in fluorescence intensity, providing insights into binding events and conformational changes.

Potential Applications

  • Probing Hydrophobic Sites on Proteins: Similar to ANS, this compound can potentially be used to identify and characterize hydrophobic regions on the surface of proteins.

  • Studying Protein Folding and Unfolding: Changes in the fluorescence of the probe can be used to monitor the exposure of hydrophobic residues during protein denaturation or folding processes.

  • Investigating Ligand and Drug Binding: By competing for binding sites or inducing conformational changes, the binding of ligands or drugs to a protein can alter the fluorescence of a bound naphthalene-based probe.

  • Metal Ion Detection: Certain naphthalene derivatives have been shown to act as fluorescent chemosensors for metal ions.[2]

Data Presentation

Table 1: Spectral Properties of a Representative Naphthalene-Based Fluorescent Probe (ANS) in Different Solvents

While specific data for this compound is limited, the following table for the related compound 8-anilinonaphthalene-1-sulfonic acid (ANS) illustrates the environment-sensitive nature of this class of probes.

SolventDielectric ConstantExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Water80.1~350~515Low
Ethanol24.6~350~480Moderate
Dioxane2.2~350~465High

Data is illustrative and based on the known properties of ANS.

Table 2: Example Data for Fluorescence Quenching Analysis

Fluorescence quenching experiments can be used to determine the binding affinity between a fluorescent probe and a quencher (e.g., a protein or a small molecule). The Stern-Volmer equation is often used to analyze this data.

[Quencher] (μM)Fluorescence Intensity (a.u.)F0/F
09801.00
108501.15
207401.32
306501.51
405801.69
505201.88

F0 is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity in the presence of the quencher.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe.

Protocol 1: Characterization of Protein Hydrophobicity

Objective: To assess the presence of exposed hydrophobic sites on a protein of interest using a naphthalene-based fluorescent probe.

Materials:

  • This compound (or a suitable analog like ANS)

  • Protein of interest

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the naphthalene-based probe (e.g., 1 mM in buffer).

  • Prepare a series of protein solutions of varying concentrations in the buffer.

  • Set up the fluorometer:

    • Set the excitation wavelength (e.g., ~350 nm, to be optimized for the specific probe).

    • Set the emission scan range (e.g., 400-600 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank the instrument with the buffer solution.

  • Measure the fluorescence spectrum of the probe solution in the absence of the protein.

  • Titrate the probe solution with increasing concentrations of the protein. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Analyze the data: Plot the fluorescence intensity at the emission maximum as a function of protein concentration. An increase in fluorescence intensity indicates the binding of the probe to hydrophobic sites on the protein.

Protocol 2: Competitive Ligand Binding Assay

Objective: To investigate the binding of a non-fluorescent ligand to a protein by observing its ability to displace a bound naphthalene-based fluorescent probe.

Materials:

  • This compound (or a suitable analog)

  • Protein of interest

  • Non-fluorescent ligand of interest

  • Buffer solution (e.g., 50 mM Phosphate buffer, pH 7.0)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Form the protein-probe complex: Prepare a solution containing the protein and the naphthalene-based probe at concentrations that result in a significant fluorescence signal (determined from Protocol 1).

  • Set up the fluorometer with the optimal excitation and emission wavelengths for the protein-probe complex.

  • Record the initial fluorescence intensity of the protein-probe complex (F0).

  • Titrate the complex with increasing concentrations of the non-fluorescent ligand. After each addition, mix and equilibrate before measuring the fluorescence intensity (F).

  • Analyze the data: Plot the fluorescence intensity (or F/F0) as a function of the ligand concentration. A decrease in fluorescence indicates that the ligand is displacing the probe from the protein's binding site. This data can be used to calculate the binding affinity of the ligand.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution setup Set up Fluorometer (Excitation/Emission λ, Slits) prep_probe->setup prep_protein Prepare Protein Solution prep_protein->setup prep_ligand Prepare Ligand Solution (for competitive assay) blank Blank with Buffer setup->blank measure_initial Measure Initial Fluorescence blank->measure_initial titrate Titrate with Protein or Ligand measure_initial->titrate measure_series Record Fluorescence Spectra Series titrate->measure_series plot Plot Fluorescence vs. Concentration measure_series->plot calculate Calculate Binding Parameters (e.g., Kd, IC50) plot->calculate

Caption: General experimental workflow for fluorescence spectroscopy using a naphthalene-based probe.

signaling_pathway cluster_protein Protein Environment cluster_probe Probe State protein_folded Folded Protein (Hydrophobic Pocket) protein_unfolded Unfolded Protein (Exposed Hydrophobic Residues) protein_folded->protein_unfolded Denaturation probe_bound Bound Probe (High Fluorescence) protein_folded->probe_bound Fluorescence Enhancement protein_unfolded->probe_bound Increased Binding & Fluorescence probe_free Free Probe in Aqueous Solution (Low Fluorescence) probe_free->protein_folded Binding probe_bound->probe_free Dissociation

Caption: Conceptual diagram of a naphthalene-based probe interacting with a protein.

References

Application of Naphthalene-1,3,5-trisulfonic Acid in Enzyme Kinetics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Naphthalene-1,3,5-trisulfonic acid (NTS) is a polysulfonated aromatic compound that has found applications in various biochemical studies, notably as an inhibitor of certain classes of enzymes. Its highly charged and rigid structure allows it to interact with specific binding sites on proteins, often competing with endogenous substrates or allosterically modulating enzyme activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing NTS as a tool in enzyme kinetics studies, with a focus on its inhibitory effects on ATPases and sulfatases.

Application Notes

This compound has been identified as an inhibitor of enzymes such as ATPases and sulfatases.[1] Its mechanism of action often involves binding to the active site or allosteric sites, thereby impeding the catalytic function of the enzyme. The sulfonic acid groups on the naphthalene core are typically ionized at physiological pH, contributing to its high solubility in aqueous buffers and its ability to form strong electrostatic interactions with complementary residues in enzyme binding pockets.

Key Applications in Enzyme Kinetics:

  • Enzyme Inhibition Studies: NTS serves as a valuable tool for studying the structure and function of enzymes, particularly those with binding sites for phosphorylated or sulfated substrates. By inhibiting the enzyme, researchers can probe the role of specific catalytic residues and understand the enzyme's mechanism.

  • Competitive Inhibition Analysis: Due to its structural resemblance to endogenous polyanionic substrates, NTS can act as a competitive inhibitor. Kinetic analysis of this inhibition can provide insights into the substrate-binding site and the design of more potent and specific inhibitors.

  • Assay Development: NTS can be used as a reference inhibitor in the development and validation of high-throughput screening assays for identifying new enzyme inhibitors.

Quantitative Data Summary

As specific kinetic data for this compound is limited in publicly accessible literature, the following table provides a template for summarizing experimentally determined inhibition data. Researchers should populate this table with their own results.

Enzyme TargetInhibitorIC50 (µM)Ki (µM)Type of InhibitionExperimental Conditions (Buffer, pH, Temp.)Reference
e.g., F1-ATPaseThis compoundData to be determinedData to be determinede.g., Competitivee.g., 50 mM Tris-HCl, pH 7.5, 37°C[Your Study]
e.g., ArylsulfataseThis compoundData to be determinedData to be determinede.g., Non-competitivee.g., 100 mM Acetate buffer, pH 5.0, 25°C[Your Study]

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays with this compound. These should be optimized for the specific enzyme under investigation.

Protocol 1: Determination of IC50 for ATPase Inhibition by NTS

Objective: To determine the concentration of this compound required to inhibit 50% of the ATPase activity.

Materials:

  • Purified ATPase enzyme

  • This compound (NTS) stock solution (e.g., 10 mM in assay buffer)

  • ATP solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare NTS Dilutions: Perform serial dilutions of the NTS stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Enzyme Preparation: Dilute the purified ATPase in assay buffer to a working concentration that gives a linear reaction rate over the desired time course.

  • Reaction Setup:

    • In a 96-well microplate, add a fixed volume of the diluted enzyme to each well.

    • Add an equal volume of the different NTS dilutions to the respective wells. Include a control well with assay buffer instead of NTS (representing 0% inhibition) and a blank well with assay buffer and no enzyme.

    • Pre-incubate the enzyme with NTS for 10-15 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of ATP solution to each well. The final ATP concentration should be close to the Km of the enzyme, if known.

  • Incubation: Incubate the plate at the reaction temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the chosen detection reagent (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each NTS concentration using the formula: % Inhibition = 100 * (1 - (Absorbance with NTS / Absorbance without NTS))

    • Plot the % Inhibition versus the logarithm of the NTS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition (Ki) of NTS

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of NTS on an ATPase.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (ATP) and the inhibitor (NTS).

    • Typically, use at least five concentrations of ATP, ranging from 0.2 to 5 times the Km value.

    • For each ATP concentration, use at least four concentrations of NTS, including a zero-inhibitor control.

  • Enzyme Assay: Perform the ATPase assay as described in Protocol 1 (steps 2-7) for each combination of ATP and NTS concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of phosphate production) for each condition.

    • Generate a Michaelis-Menten plot (velocity vs. [ATP]) for each NTS concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Analyze the changes in Vmax and Km in the presence of NTS to determine the mode of inhibition:

      • Competitive Inhibition: Vmax remains unchanged, Km increases. The lines on the Lineweaver-Burk plot intersect at the y-axis.

      • Non-competitive Inhibition: Vmax decreases, Km remains unchanged. The lines on the Lineweaver-Burk plot intersect at the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot are parallel.

      • Mixed Inhibition: Both Vmax and Km are affected, and the lines on the Lineweaver-Burk plot intersect at a point other than the axes.

    • Calculate the Ki value using the appropriate equation based on the determined mode of inhibition. For competitive inhibition, Ki can be determined from the slope of the replot of the slopes from the Lineweaver-Burk plot versus [NTS].

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in the protocols.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare NTS Dilutions Prepare NTS Dilutions Mix Enzyme and NTS Mix Enzyme and NTS Prepare NTS Dilutions->Mix Enzyme and NTS Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Mix Enzyme and NTS Pre-incubate Pre-incubate Mix Enzyme and NTS->Pre-incubate Add ATP (Start Reaction) Add ATP (Start Reaction) Pre-incubate->Add ATP (Start Reaction) Incubate Incubate Add ATP (Start Reaction)->Incubate Stop Reaction & Detect Pi Stop Reaction & Detect Pi Incubate->Stop Reaction & Detect Pi Measure Absorbance Measure Absorbance Stop Reaction & Detect Pi->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Plot and Determine IC50 Plot and Determine IC50 Calculate % Inhibition->Plot and Determine IC50 G Enzyme Enzyme Active Site Active Site Enzyme->Active Site has Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex Substrate Substrate Substrate->Enzyme-Substrate Complex binds to NTS (Inhibitor) NTS (Inhibitor) NTS (Inhibitor)->Enzyme-Inhibitor Complex binds to Product Product Enzyme-Substrate Complex->Product produces No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction

References

Application Note: Naphthalene-1,3,5-trisulfonic Acid as a Novel Ion-Pairing Agent for HPLC Analysis of Polar Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of polar and ionizable compounds, particularly basic drugs and their metabolites, presents a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). These analytes are often poorly retained on conventional hydrophobic stationary phases, leading to inadequate separation from the solvent front and co-eluting impurities. Ion-Pair Chromatography (IPC) is a powerful technique that enhances the retention and resolution of such compounds.[1] IPC introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic ion-pair with the charged analyte, thereby increasing its affinity for the stationary phase.[2]

This application note explores the use of Naphthalene-1,3,5-trisulfonic acid (NTS) as a potent, anionic ion-pairing agent for the separation of highly polar basic compounds. Due to its rigid aromatic structure and three sulfonate groups, NTS offers the potential for strong ion-pairing interactions and unique selectivity, particularly for analytes that remain difficult to separate using conventional alkyl sulfonate ion-pairing reagents.[3]

Principles of Ion-Pair Chromatography with NTS

The primary mechanism in IPC involves the formation of a neutral complex between the charged analyte and an oppositely charged ion-pairing agent.[4] When analyzing cationic (basic) analytes, an anionic agent like NTS is used. Two main models describe this interaction:

  • Ion-Pair Formation in Mobile Phase: The cationic analyte (A⁺) and the anionic NTS (IP⁻) form a neutral ion-pair (A⁺IP⁻) in the polar mobile phase. This complex is more hydrophobic than the free analyte and partitions more strongly onto the nonpolar stationary phase, leading to increased retention.[2][5]

  • Dynamic Ion Exchange: The hydrophobic naphthalene portion of the NTS molecule adsorbs onto the stationary phase surface, creating a dynamic, negatively charged layer. This allows the stationary phase to function as a pseudo-ion exchanger, retaining the cationic analyte through electrostatic interactions.[1][4]

In practice, a combination of both mechanisms likely contributes to the retention process.[6] The multiple sulfonate groups on NTS provide a strong negative charge, making it particularly effective for multi-charged or highly polar basic analytes.[3]

IP_HPLC_Mechanism cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (e.g., C18) Analyte Cationic Analyte (A⁺) Polar IonPair Neutral Ion-Pair (A⁺IP⁻) Increased Hydrophobicity Analyte:f0->IonPair:f0 Forms Pair NTS NTS (IP⁻) Hydrophobic Naphthalene Tail Anionic Sulfonate Head NTS:f0->IonPair:f0 C18 Hydrophobic Surface IonPair:f1->C18 Increased Retention

Figure 1: Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC).

Experimental Protocols

This section provides a general protocol for developing an IP-RP-HPLC method using this compound.

Objective: To develop a robust and selective IP-RP-HPLC method for the separation of a mixture of polar basic analytes.

1. Materials and Reagents

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: Standard reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Ion-Pairing Agent: this compound trisodium salt (or similar salt).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.

  • pH Modifier: Phosphoric acid or acetic acid for pH adjustment.

  • Analytes: A mixture of polar basic compounds (e.g., metformin, procainamide, pseudoephedrine).

2. Mobile Phase Preparation (Aqueous Phase - Mobile Phase A)

  • Prepare a 100 mM stock solution of this compound trisodium salt in ultrapure water.

  • To prepare 1 L of the working aqueous mobile phase, add the required volume of the stock solution to approximately 900 mL of ultrapure water to achieve the desired final concentration (starting range: 5-10 mM).

  • Adjust the pH of the solution to between 2.5 and 4.0 using diluted phosphoric acid. This ensures that most basic analytes are fully protonated (cationic).

  • Bring the final volume to 1 L with ultrapure water.

  • Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly before use.

3. Initial Chromatographic Conditions The following table provides a recommended starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 5 mM NTS in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm. A full spectrum (200-400 nm) is advised due to potential UV absorbance from NTS.[7]

Method Development and Optimization

Systematic optimization is crucial for achieving a robust separation. The following workflow is recommended.

Method_Dev_Workflow Start Start: Initial Conditions Opt_NTS Optimize NTS Concentration (e.g., 2, 5, 10, 15 mM) Start->Opt_NTS Eval_NTS Evaluate Retention & Peak Shape Opt_NTS->Eval_NTS Opt_pH Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5, 4.0) Eval_NTS->Opt_pH Sufficient Retention? Eval_pH Evaluate Selectivity & Resolution Opt_pH->Eval_pH Opt_Gradient Optimize Gradient Profile (Slope and Range) Eval_pH->Opt_Gradient Good Selectivity? Eval_Gradient Fine-tune Separation Opt_Gradient->Eval_Gradient Final Final Validated Method Eval_Gradient->Final Resolution Met?

Figure 2: Experimental workflow for HPLC method development using NTS.

Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate the effect of NTS on the separation of three model basic compounds.

Table 1: Effect of NTS Concentration on Analyte Retention Time Conditions: Isocratic 25% ACN, pH 3.0, 35°C, 1.0 mL/min.

NTS Conc. (mM)Analyte 1 (tʀ, min)Analyte 2 (tʀ, min)Analyte 3 (tʀ, min)
01.82.12.5
23.54.86.2
56.89.112.4
109.513.218.1

As expected, increasing the concentration of the ion-pairing agent leads to a significant increase in the retention of oppositely charged analytes.[8]

Table 2: Comparison of Chromatographic Parameters Conditions: Optimal gradient, pH 3.0, 35°C, 1.0 mL/min.

ParameterWithout NTSWith 5 mM NTSComments
Retention Factor (k') (Analyte 1)0.23.5Significant increase in retention.
Resolution (Rs) (between 1 & 2)0.82.5Improved separation from poor to baseline.
Tailing Factor (Analyte 2)1.81.1Peak shape is improved by masking silanol interactions.[1]

Considerations and Troubleshooting

  • Equilibration Time: Columns require extended equilibration time (30-60 minutes or more) when introducing or changing the concentration of an ion-pairing reagent to ensure the stationary phase surface is saturated and retention times are reproducible.[1][9]

  • UV Absorbance: The naphthalene structure of NTS absorbs UV light, which may lead to a high baseline at lower wavelengths (<230 nm).[7] It is crucial to run a blank gradient to identify any interfering peaks from the reagent itself.

  • MS Incompatibility: NTS is a non-volatile salt and is not compatible with mass spectrometry (MS) detectors, as it will contaminate the ion source.[10] This method is suitable for UV-based detection only.

  • Carryover: The strong interaction can sometimes lead to analyte carryover. Thorough needle wash protocols and strong injection solvents may be required.

This compound is a powerful and highly effective ion-pairing agent for the RP-HPLC analysis of polar basic compounds. Its unique structure provides strong retention and can offer alternative selectivity compared to traditional reagents. While its non-volatility and UV absorbance require careful consideration during method development, it represents a valuable tool for separating challenging analytes that are poorly retained under standard reversed-phase conditions, making it highly relevant for pharmaceutical analysis and drug development.

References

Application Notes and Protocols for Naphthalene-1,3,5-trisulfonic acid Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,3,5-trisulfonic acid is a water-soluble, aromatic organic compound that can be utilized as a fluorescent probe in various analytical and biochemical applications.[1] Its fluorescence properties are sensitive to the local environment, making it a valuable tool for studying molecular interactions, such as protein binding and conformational changes. These application notes provide a detailed guide to the experimental setup and protocols for conducting fluorescence studies using this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that the specific fluorescence characteristics, such as excitation and emission maxima, quantum yield, and lifetime, are highly dependent on the solvent and local environment and should be determined experimentally under the specific conditions of your assay.

PropertyValueReference
Molecular Formula C₁₀H₈O₉S₃[1][2]
Molecular Weight 368.36 g/mol [1][2]
CAS Number 6654-64-4[1]
Appearance White to off-white solid
Solubility Highly soluble in water[1]
Excitation Maximum (λex) To be determined experimentally
Emission Maximum (λem) To be determined experimentally
Quantum Yield (Φ) To be determined experimentally
Fluorescence Lifetime (τ) To be determined experimentally

Experimental Protocols

I. General Fluorescence Spectroscopy Protocol

This protocol outlines the fundamental steps for measuring the fluorescence of this compound.

Materials:

  • This compound

  • Spectroscopy grade solvent (e.g., ultrapure water, phosphate-buffered saline)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent. A typical starting concentration is 1 mM.

    • From the stock solution, prepare a series of dilutions to determine the optimal working concentration. The absorbance of the final solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time.

    • Set the excitation and emission monochromators to the desired wavelengths. If these are unknown, perform an initial scan to determine the excitation and emission maxima.

      • To determine the emission maximum, excite the sample at a wavelength in the UV range (e.g., 280 nm) and scan the emission spectrum.

      • To determine the excitation maximum, set the emission monochromator to the determined emission maximum and scan the excitation spectrum.

  • Data Acquisition:

    • Blank the instrument using the solvent in a clean quartz cuvette.

    • Measure the fluorescence intensity of the this compound solution.

    • Record the excitation and emission spectra.

general_fluorescence_workflow prep Prepare Sample Solution instrument Instrument Setup (Warm-up, Wavelength Selection) prep->instrument Load Sample blank Blank Measurement (Solvent Only) instrument->blank measure Measure Sample Fluorescence blank->measure analyze Data Analysis measure->analyze

General workflow for fluorescence spectroscopy.
II. Fluorescence Quenching Protocol

Fluorescence quenching studies can be used to investigate the interaction of this compound with other molecules (quenchers).

Materials:

  • This compound solution (at a fixed concentration)

  • Quencher stock solution

  • Spectroscopy grade solvent

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher.

  • Incubate the solutions for a defined period to allow for binding or interaction to occur.

  • Measure the fluorescence intensity of each solution at the predetermined excitation and emission maxima of this compound.

  • Analyze the data by plotting the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the quencher concentration (Stern-Volmer plot). This can provide information about the quenching mechanism (static or dynamic). Dynamic quenching results from collisions between the excited fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent complex.[3]

fluorescence_quenching_pathway cluster_fluorophore This compound cluster_quencher Quencher Molecule F_ground Ground State F_excited Excited State F_excited->F_ground Emission Q Quencher F_excited->Q Interaction Fluorescence Fluorescence F_excited->Fluorescence NoFluorescence Non-radiative Decay Q->NoFluorescence Light Excitation Light Light->F_ground Absorption

Principle of fluorescence quenching.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Fluorescence Quenching of this compound by Quencher X

[Quencher X] (µM)Fluorescence Intensity (a.u.)F₀/F
010001.0
108501.18
207201.39
505101.96
1003203.13

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion

This compound serves as a versatile fluorescent probe for a range of applications in research and drug development. The protocols provided herein offer a foundational framework for conducting fluorescence spectroscopy and quenching studies. Researchers should optimize these protocols for their specific experimental conditions and instrumentation to achieve reliable and reproducible results. The determination of the intrinsic fluorescence properties of this compound under the assay conditions is a critical first step for any quantitative study.

References

Protocol for Covalent Labeling of Proteins with Naphthalenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenesulfonic acid derivatives, such as dansyl chloride, are fluorescent probes valuable for the covalent labeling of proteins. This process, often targeting primary amine groups on lysine residues and the N-terminus, results in a stable sulfonamide bond. The fluorescence of the attached dansyl group is highly sensitive to the polarity of its local environment, making it a powerful tool for studying protein conformation, dynamics, and interactions.[1] These application notes provide detailed protocols for protein labeling with naphthalenesulfonic acid derivatives, methods for purification, quantitative analysis, and application in downstream assays relevant to drug discovery.

The primary reaction involves the nucleophilic attack of an unprotonated amine group from the protein on the sulfonyl chloride of the naphthalenesulfonic acid derivative, forming a covalent bond.[1] This reaction is most efficient at an alkaline pH (8.0-9.5), where the primary amines are deprotonated and more nucleophilic.[1]

Data Presentation

Quantitative Data Summary

The efficiency of labeling is influenced by factors such as pH, reaction time, and the specific protein. Below are tables summarizing key quantitative data.

Table 1: Spectroscopic Properties of Dansyl-Labeled Proteins [1]

PropertyValueNotes
Excitation Maximum (λex)~330-340 nmCan shift depending on the local environment.
Emission Maximum (λem)~510-535 nmHighly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.
Molar Extinction Coefficient (ε)~4,300 M⁻¹cm⁻¹ at 330 nmUsed for determining the degree of labeling.
Fluorescence Lifetime (τ)10-20 ns

Table 2: Example Labeling Efficiency of Bovine Serum Albumin (BSA) with a Fluorescein NHS Ester

This table provides representative data on the degree of labeling (DOL) that can be expected. While not a naphthalenesulfonic acid derivative, the principles of NHS ester chemistry and DOL determination are analogous.

Molar Excess (Reagent:Protein)Degree of Labeling (DOL)Key Considerations
6.5:1≈ 1.1Efficiency is protein-dependent.[2]

Table 3: Comparison of Amine-Reactive Chemistries

Reagent TypeReactive GroupTarget Residue(s)Optimal Reaction pHBond Stability
N-Hydroxysuccinimide (NHS) EsterSuccinimidyl EsterPrimary Amines (Lys, N-terminus)7.2 - 8.5[3]High[2]
IsothiocyanateIsothiocyanatePrimary Amines (Lys, N-terminus)8.5 - 9.5[2]Very High[2]
Sulfonyl Chloride (e.g., Dansyl Chloride)Sulfonyl ChloridePrimary & Secondary Amines (Lys, N-terminus, etc.)8.0 - 9.5[1]High

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Dansyl Chloride

This protocol describes the labeling of primary amines in a protein with Dansyl Chloride.[1]

Materials:

  • Protein of interest

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.5[1]

  • Dansyl Chloride solution (10-50 mM in anhydrous acetonitrile or DMF, prepared fresh)[1]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH ~8.0

  • Purification supplies (dialysis tubing or gel filtration column, e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they compete with the protein for labeling.[1]

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the Dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically for each protein.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-100 mM.

    • Incubate for 30 minutes at room temperature.[1]

  • Purification of the Labeled Protein:

    • Remove unreacted Dansyl chloride and byproducts. Two common methods are:

      • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

      • Gel Filtration Chromatography: Apply the reaction mixture to a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the initial fractions, while the smaller, unreacted dye molecules will be retained and elute later.[1]

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~330 nm (for dansyl concentration).[1]

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl) and the protein's molar extinction coefficient at 280 nm. A correction factor for the dye's absorbance at 280 nm should be applied.[4]

    • The DOL is the molar ratio of the dye to the protein.[4][5]

    Formula for DOL Calculation:

    • Protein Concentration (M) = [A₂₈₀ - (A₃₃₀ × CF)] / ε_protein

    • Dye Concentration (M) = A₃₃₀ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where CF is the correction factor (A₂₈₀ of dye / A₃₃₀ of dye).

Protocol 2: Post-Electrophoresis Staining with Dansyl Chloride

This protocol allows for the fluorescent visualization of proteins in a polyacrylamide gel.[1]

Materials:

  • Polyacrylamide gel with separated proteins

  • Staining Solution: Dansyl chloride solution (1 mg/mL in acetone)

  • Destaining Solution: Acetic acid solution (7% v/v)

  • UV transilluminator

Procedure:

  • Electrophoresis: Run the protein sample on a polyacrylamide gel according to standard procedures.

  • Staining: After electrophoresis, immerse the gel in the Staining Solution and incubate for 15-30 minutes at room temperature with gentle agitation.

  • Destaining: Transfer the gel to the Destaining Solution and wash for 10-15 minutes to remove excess unbound dye.

  • Visualization: Place the gel on a UV transilluminator with an excitation wavelength of ~340 nm. The dansyl-labeled protein bands will fluoresce and can be imaged using a gel documentation system with an appropriate emission filter (~520 nm).[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application protein_prep Protein in Amine-Free Buffer labeling Incubate Protein + Dye (1-2h RT or O/N 4°C) protein_prep->labeling dye_prep Dansyl Chloride in Anhydrous Solvent dye_prep->labeling quench Quench with Tris or Glycine labeling->quench purification Remove Unreacted Dye (Dialysis or Gel Filtration) quench->purification dol Determine DOL (Spectrophotometry) purification->dol function_assay Assess Protein Function (e.g., Enzyme Assay) dol->function_assay downstream_app Downstream Application (e.g., FP Assay) dol->downstream_app fp_assay cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competitive Binding unbound Labeled Protein (Tracer) Rapid Tumbling low_pol Low Fluorescence Polarization unbound->low_pol Emits Depolarized Light bound Labeled Protein + Target Slow Tumbling unbound->bound Binds to Target Molecule high_pol High Fluorescence Polarization bound->high_pol Emits Polarized Light competition Labeled Protein + Target + Competitor Displacement bound->competition Addition of Competitor competitor Unlabeled Competitor (Drug Candidate) competitor->competition reduced_pol Reduced Fluorescence Polarization competition->reduced_pol Displacement leads to Lower Polarization

References

Application Notes and Protocols for Naphthalene-1,3,5-trisulfonic acid as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Chemical and Physical Properties

Naphthalene-1,3,5-trisulfonic acid is a highly water-soluble organic compound. Its structure consists of a naphthalene core substituted with three sulfonic acid groups.

PropertyValueReference
Chemical Formula C₁₀H₈O₉S₃[1][2]
Molecular Weight 368.36 g/mol [2]
CAS Number 6654-64-4[1]
Appearance White solid[2]

Application as a pH Indicator: A General Overview

This compound is noted to exhibit pH-dependent color changes, suggesting its potential as a pH indicator.[1] However, without specific data on its pKa value(s) and the corresponding color transitions, detailed protocols for its use in applications such as titrations cannot be provided.

The sulfonic acid groups are strong acids, and it is the electronic structure of the naphthalene ring system that would be influenced by changes in pH, leading to a visible color change.

Proposed Experimental Workflow for Characterization

For researchers interested in utilizing this compound as a pH indicator, the first step would be to characterize its properties. The following is a generalized workflow for this characterization.

experimental_workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_indicator Prepare Indicator Solution uv_vis UV-Vis Spectroscopy prep_indicator->uv_vis visual_obs Visual Observation prep_indicator->visual_obs prep_buffers Prepare Buffer Solutions prep_buffers->uv_vis prep_buffers->visual_obs det_pka Determine pKa uv_vis->det_pka det_range Determine pH Range & Colors visual_obs->det_range

Caption: A generalized workflow for characterizing a potential pH indicator.

Protocol for Determining pH Indicator Properties

The following protocols are generalized methods for determining the essential properties of a compound as a pH indicator.

Preparation of this compound Indicator Solution
  • Dissolve a precise amount of this compound in deionized water to create a stock solution (e.g., 0.1% w/v).

  • Stir the solution until the solid is completely dissolved. Store the solution in a labeled, sealed container.

Determination of pKa and pH Transition Range using UV-Vis Spectroscopy
  • Prepare a series of buffer solutions with known pH values, covering a wide range (e.g., pH 1 to 14).

  • Add a small, constant volume of the this compound indicator solution to a constant volume of each buffer solution.

  • Measure the UV-Vis absorption spectrum for each solution.

  • Plot the absorbance at a specific wavelength (where the change is most significant) against the pH.

  • The pKa can be determined from the midpoint of the resulting sigmoidal curve. The pH range of the color change corresponds to the steep portion of the curve.

Visual Determination of Color Change
  • To each of the prepared buffer solutions , add a few drops of the indicator solution.

  • Observe and record the color of each solution against a white background.

  • Identify the pH range over which the color transition occurs.

Potential Signaling Pathway in Drug Development Research

While not directly a signaling molecule, understanding the pH of cellular compartments is crucial in drug development. For instance, the efficacy of a drug that targets acidic organelles like lysosomes can be influenced by pH. A pH indicator could be used in in vitro assays to monitor the pH of such environments.

signaling_pathway drug Drug Molecule lysosome Acidic Organelle (e.g., Lysosome) drug->lysosome Accumulation ph_indicator pH Indicator (this compound) lysosome->ph_indicator pH Change Affects Indicator Color/Fluorescence cellular_response Cellular Response lysosome->cellular_response Modulates Drug Efficacy

Caption: Conceptual diagram of a pH indicator's role in assessing drug action in acidic organelles.

Conclusion

This compound holds promise as a pH indicator; however, a thorough characterization of its pKa, pH transition range, and color changes is necessary before it can be routinely used in experimental protocols. The methodologies outlined above provide a framework for researchers to perform this essential characterization. Professionals in drug development could potentially use this indicator in preliminary in vitro studies to assess pH-dependent effects on drug candidates. Further research is required to fully elucidate its practical applications.

References

Application Notes and Protocols for the Functionalization of Nanomaterials with Naphthalene-1,3,5-trisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and detailed experimental protocols for the functionalization of various nanomaterials with Naphthalene-1,3,5-trisulfonic acid. This compound, with its aromatic structure and multiple sulfonic acid groups, offers unique properties for tailoring the surface of nanomaterials for a range of applications, from drug delivery to catalysis.

Introduction

This compound is a highly water-soluble aromatic compound featuring a naphthalene core with three sulfonic acid groups. This molecular structure imparts a strong negative charge and hydrophilicity to the nanomaterials it functionalizes. The aromatic rings can also participate in π-π stacking interactions, offering another modality for binding or interaction with other molecules or surfaces. Functionalization of nanomaterials with this compound can enhance their colloidal stability, alter their surface chemistry, and introduce reactive sites for further conjugation.[1]

Key Properties and Advantages:

  • High Negative Charge: The three sulfonic acid groups provide a significant negative zeta potential to the functionalized nanomaterials, leading to excellent colloidal stability through electrostatic repulsion.

  • Hydrophilicity: The sulfonic acid moieties increase the hydrophilicity of the nanomaterial surface, which can improve biocompatibility and reduce non-specific protein adsorption.

  • Aromatic Core: The naphthalene structure can engage in π-π stacking interactions, which is useful for the loading of aromatic drug molecules or for creating layered nanostructures.

  • Metal Chelation: The sulfonic acid groups can coordinate with metal ions, which can be leveraged for sensing or catalytic applications.[1]

Applications in Research and Drug Development

The unique characteristics of nanomaterials functionalized with this compound open up a variety of potential applications:

  • Drug Delivery: The highly charged and hydrophilic surface can improve the circulation time of nanocarriers. The aromatic core can serve as a docking site for aromatic drug molecules through π-π stacking.

  • Bioimaging: The functionalized nanomaterials can be used as platforms for attaching imaging agents. Their enhanced stability in biological media is advantageous for in vivo imaging applications.

  • Biosensing: The strong negative charge can influence the interaction with biomolecules.[1] This can be harnessed for the development of novel biosensors.

  • Catalysis: The ability of the sulfonic acid groups to chelate metal ions makes these functionalized nanomaterials promising candidates as nanocatalysts or catalyst supports.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the characterization of nanomaterials functionalized with this compound. The exact values will depend on the specific nanomaterial, its size, and the functionalization efficiency.

ParameterTypical Value RangeCharacterization TechniqueSignificance
Hydrodynamic Diameter 5 - 20 nm increaseDynamic Light Scattering (DLS)An increase in hydrodynamic diameter post-functionalization indicates the successful attachment of the this compound.
Zeta Potential -30 to -60 mVElectrophoretic Light Scattering (ELS)A significant negative zeta potential confirms the presence of the sulfonic acid groups on the surface and indicates good colloidal stability.
Surface Functionalization Efficiency 5 - 50% (by weight)Thermogravimetric Analysis (TGA)TGA can be used to quantify the amount of organic material (the functionalizing agent) attached to the inorganic nanoparticle core.
Elemental Composition Presence of SulfurX-ray Photoelectron Spectroscopy (XPS) / Energy-Dispersive X-ray Spectroscopy (EDX)Detection of sulfur on the nanoparticle surface provides direct evidence of successful functionalization with the sulfonic acid-containing molecule.

Experimental Protocols

Due to the limited number of published, detailed protocols for the direct functionalization of pre-synthesized nanomaterials with this compound, the following protocols are proposed based on standard bioconjugation and surface modification techniques.

Protocol 1: Functionalization of Amine-Modified Nanoparticles via Carbodiimide Chemistry

This protocol is suitable for nanoparticles with primary amine groups on their surface (e.g., aminated silica nanoparticles, or polymer nanoparticles with amine functionalities). The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the sulfonic acid groups for reaction with the amines.

Materials:

  • Amine-functionalized nanoparticles

  • This compound trisodium salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1x, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the dispersion for 5-10 minutes to ensure homogeneity.

  • Activation of this compound:

    • Dissolve this compound trisodium salt in MES buffer to a final concentration of 10 mg/mL.

    • Add EDC and NHS to the this compound solution. A 2:1 molar excess of EDC/NHS to the sulfonic acid is recommended.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion. A 20:1 molar excess of the linker to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted materials.

  • Final Product:

    • Resuspend the purified, functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) or for downstream applications.

Protocol 2: Functionalization of Gold Nanoparticles via Ligand Exchange

This protocol is suitable for citrate-stabilized gold nanoparticles. It relies on the displacement of the weakly bound citrate ions on the gold surface by the this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound trisodium salt

  • Deionized (DI) water

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Synthesize or purchase citrate-stabilized AuNPs in an aqueous solution.

    • Prepare a stock solution of this compound trisodium salt in DI water (e.g., 10 mg/mL).

  • Conjugation Reaction (Ligand Exchange):

    • To the AuNP solution, add the this compound solution. A significant molar excess of the trisulfonic acid is typically required to drive the ligand exchange reaction. The optimal ratio should be determined experimentally.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant which contains the excess, unbound this compound.

    • Resuspend the nanoparticle pellet in DI water or a suitable buffer like phosphate buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound ligands.

  • Final Product:

    • Resuspend the final purified nanoparticles in a suitable buffer for storage or for your next experiment. Store the functionalized nanoparticles at 4°C.

Visualizations

experimental_workflow_carbodiimide cluster_nanoparticle_prep Nanoparticle Preparation cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification np_start Amine-Functionalized Nanoparticles np_disperse Disperse in MES Buffer np_start->np_disperse np_sonicate Sonicate for Homogeneity np_disperse->np_sonicate mix Mix Nanoparticles and Activated Linker np_sonicate->mix linker_start This compound linker_dissolve Dissolve in MES Buffer linker_start->linker_dissolve add_edc_nhs Add EDC/NHS linker_dissolve->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation incubate_activation->mix react React 2-4 hours at RT mix->react quench Quench Reaction react->quench centrifuge1 Centrifuge to Pellet quench->centrifuge1 resuspend1 Resuspend in PBS centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation and Resuspension (3x) resuspend1->centrifuge2 final_product Functionalized Nanoparticles centrifuge2->final_product

Carbodiimide coupling workflow for functionalization.

experimental_workflow_ligand_exchange cluster_reagent_prep Reagent Preparation cluster_conjugation Ligand Exchange Reaction cluster_purification Purification np_start Citrate-Stabilized Gold Nanoparticles mix Mix AuNPs and Linker Solution np_start->mix linker_start This compound Solution linker_start->mix react React 12-24 hours at RT with Stirring mix->react centrifuge1 Centrifuge to Pellet AuNPs react->centrifuge1 resuspend1 Resuspend in DI Water/Buffer centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation and Resuspension (3x) resuspend1->centrifuge2 final_product Functionalized Gold Nanoparticles centrifuge2->final_product

Ligand exchange workflow for gold nanoparticles.

signaling_pathway_interaction cluster_drug_delivery Drug Delivery Application cluster_cellular_interaction Cellular Interaction nanoparticle Naphthalene-1,3,5-trisulfonic Acid Functionalized Nanoparticle pi_stacking π-π Stacking Interaction nanoparticle->pi_stacking electrostatic_repulsion Electrostatic Repulsion nanoparticle->electrostatic_repulsion drug_molecule Aromatic Drug Molecule drug_molecule->pi_stacking drug_loading Drug Loading onto Nanoparticle Surface pi_stacking->drug_loading prolonged_circulation Prolonged Systemic Circulation drug_loading->prolonged_circulation cell_membrane Cell Membrane (Negatively Charged) cell_membrane->electrostatic_repulsion reduced_uptake Reduced Non-Specific Cellular Uptake electrostatic_repulsion->reduced_uptake reduced_uptake->prolonged_circulation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Naphthalene-1,3,5-trisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of Naphthalene-1,3,5-trisulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The synthesis is an electrophilic aromatic substitution reaction. The primary strategies involve the controlled sulfonation of naphthalene using a strong sulfonating agent, typically fuming sulfuric acid (oleum). Two common approaches are:

  • Direct Trisulfonation: Naphthalene is reacted with oleum under a carefully controlled, staged temperature program to facilitate the addition of three sulfonic acid groups.[1][2]

  • Two-Step Sulfonation: A more selective method where naphthalene is first converted to Naphthalene-1,5-disulfonic acid. This intermediate is then isolated or used in-situ and subjected to further sulfonation to yield the desired this compound.[1][3] This method can lead to higher purity.[2][3]

Q2: Why is temperature control so critical in this synthesis?

Temperature dictates the position of sulfonation on the naphthalene ring, a classic example of kinetic versus thermodynamic control.[4][5]

  • Low Temperatures (≤ 80°C): Favor the kinetically controlled product, where sulfonation occurs at the more reactive alpha-positions (C1, C4, C5, C8).[4]

  • High Temperatures (≥ 160°C): Favor the thermodynamically more stable product, the beta-substituted isomers (C2, C3, C6, C7).[4] Since the desired product, 1,3,5-trisulfonic acid, requires substitution at both alpha and beta positions, a specific temperature profile is necessary to achieve the correct isomer. The sulfonation reaction is reversible, and at elevated temperatures, sulfonic acid groups can migrate, leading to a mixture of isomers.[2][5]

Q3: What are the major side products or impurities I should expect?

The most common impurities are other isomers of naphthalenetrisulfonic acid. Due to the complex nature of the reaction, it is challenging to achieve perfect selectivity. The primary isomeric impurities are:

  • Naphthalene-1,3,6-trisulfonic acid[2]

  • Naphthalene-1,3,7-trisulfonic acid[2]

In some cases, small amounts of Naphthalene-1,3,5,7-tetrasulfonic acid can also form if the reaction conditions are too harsh.[6]

Q4: How can I monitor the reaction and quantify the purity of my product?

High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying the different isomers of naphthalenesulfonic acid. A common approach involves using a C18 column with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[7][8] UV detection is typically used for quantification.[7] Developing a reliable HPLC method is crucial for optimizing reaction conditions and ensuring the final product meets purity specifications.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield Naphthalene Sublimation: Naphthalene readily sublimes at elevated temperatures, leading to a loss of starting material.[9][10]• Conduct the reaction in a closed system or use a reactor designed to minimize sublimation.[10]• Consider using a high-boiling inert solvent (e.g., decalin) to reduce naphthalene vapor pressure.[9][10]
Incomplete Reaction: The reaction may not have gone to completion, leaving mono- or di-sulfonated intermediates.• Increase the final reaction time or temperature according to the protocol to ensure complete trisulfonation.[2]• Ensure the concentration and amount of oleum are sufficient to act as both solvent and reagent.
High Levels of 1,3,6- or 1,3,7-Isomer Impurities Incorrect Temperature Profile: The reaction temperature may have been too high for too long, allowing the thermodynamically favored 1,3,6-isomer to form via rearrangement.[2]• Strictly adhere to the recommended temperature stages in the protocol. Avoid overheating, especially during the final sulfonation step.• For higher purity, use the two-step method starting from isolated Naphthalene-1,5-disulfonic acid.[3]
Excessive Reaction Time: Prolonged heating can promote isomerization to more stable byproducts.[2]• Monitor the reaction by HPLC to determine the optimal endpoint, avoiding unnecessarily long reaction times.
Product is Dark/Discolored Oxidation: At very high temperatures or in the presence of highly concentrated oleum, oxidative side reactions can occur, leading to degradation and colored byproducts.[9][11]• Maintain strict temperature control and avoid exceeding the recommended maximum temperature.• Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if oxidation is a persistent issue.
Difficulty Isolating the Product Improper Salting Out/Crystallization: The product is often isolated as a salt (e.g., sodium salt), and the conditions for precipitation may not be optimal.• Adjust the concentration of the salting-out agent (e.g., sodium chloride).• Control the cooling rate during crystallization; slow cooling often yields purer crystals.• Ensure the pH of the solution is appropriate for the precipitation of the desired salt.

Experimental Protocols

Below are summarized protocols based on patented industrial methods. Warning: These reactions involve highly corrosive and hazardous materials like fuming sulfuric acid (oleum) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Direct Trisulfonation of Naphthalene

This method involves a staged heating process to control the sulfonation.

StepReagentTemperatureTimeNotes
1Naphthalene, 100% H₂SO₄, 65% Oleum30-35°C~1 hourNaphthalene is added to sulfuric acid while oleum is run in simultaneously.[1]
2Reaction Mixture50°C1 hourThe mixture is heated to the first temperature stage.[1]
3Reaction Mixture70°C1 hourThe temperature is raised to the second stage.[1]
4Reaction Mixture90°C7 hoursThe final heating stage drives the reaction to trisulfonation.[1]

Reference Yield: Approximately 68% this compound, with ~21% 1,3,6-isomer and ~4-5% 1,3,7-isomer.[2]

Protocol 2: Sulfonation of Naphthalene-1,5-disulfonic acid

This method provides a purer product by starting from the disulfonated intermediate.

StepReagentTemperatureTimeNotes
1Naphthalene-1,5-disulfonic acid, 50% Oleum50-60°C-The disulfonic acid is added slowly to the oleum.[3]
2Reaction Mixture90-95°C4-6 hoursThe mixture is heated to complete the final sulfonation.[3]
3Product MixtureCool to 25°C-The product is then typically purified by salting out.[3]

Reference Purity: >98% this compound.[3]

Visualized Workflows & Relationships

Logical Diagram: Isomer Control in Naphthalene Sulfonation

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Primary Product Low_Temp Low Temp (≤ 80°C) Kinetic Kinetic Control (Faster Reaction) Low_Temp->Kinetic High_Temp High Temp (≥ 160°C) Thermodynamic Thermodynamic Control (Reversible, More Stable Product) High_Temp->Thermodynamic Alpha_Product Alpha-Isomer (e.g., Naphthalene-1-sulfonic acid) Kinetic->Alpha_Product Beta_Product Beta-Isomer (e.g., Naphthalene-2-sulfonic acid) Thermodynamic->Beta_Product

Caption: Relationship between temperature, reaction control, and isomer formation.

Experimental Workflow: High-Purity Synthesis and Analysis

G Start Start: Naphthalene-1,5-disulfonic acid Sulfonation Sulfonation with Oleum (90-95°C, 4-6h) Start->Sulfonation Quench Reaction Quench (e.g., addition to water/ice) Sulfonation->Quench Purify Purification: Salting Out / Crystallization Quench->Purify Analyze Analysis: HPLC for Isomer Purity Purify->Analyze Product Final Product: High-Purity this compound Analyze->Product

References

Technical Support Center: Purification of Crude Naphthalene-1,3,5-trisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Naphthalene-1,3,5-trisulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound often contains several types of impurities stemming from the sulfonation process. These can include:

  • Isomeric Byproducts: The most common impurities are other naphthalenetrisulfonic acid isomers, such as 1,3,6-trisulfonic acid and 1,3,7-trisulfonic acid.[1][2]

  • Inorganic Salts: Impurities like sodium chloride may be present, especially if a salting-out procedure is used.[3]

  • Residual Sulfuric Acid: Excess sulfuric acid or oleum from the sulfonation reaction is a frequent contaminant.

  • Less-Sulfonated Naphthalenes: Naphthalene-1,5-disulfonic acid may be present if the reaction does not go to completion.[4]

  • Oxidative Decomposition Products: At high sulfonation temperatures, oxidative decomposition of naphthalene can occur.[5]

  • Organic Byproducts: Other related aryl impurities, such as the corresponding benzyl alcohol and benzoic acid, can also be present.[3]

Q2: How can I minimize the formation of isomeric impurities during synthesis?

A2: Controlling the reaction temperature during sulfonation is crucial. To favor the formation of this compound, the sulfonation of 1,5-naphthalene disulfonic acid should be carried out at a temperature between 90 and 95°C.[6] Temperatures above 95°C tend to increase the formation of byproducts, leading to lower purity.[6] Using isolated naphthalene-1,5-disulfonic acid as the starting material can also yield a purer product compared to direct trisulfonation of naphthalene.[2]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common purification methods include:

  • Recrystallization: This classic technique is often used, but finding a suitable solvent can be challenging due to the high polarity of sulfonic acids.[3]

  • Salting Out: This involves precipitating the desired sulfonic acid salt from a solution by adding a large amount of an inorganic salt, thereby reducing its solubility.[7]

  • Slurry Washing: Creating a slurry of the impure solid in a specific volume of water can preferentially dissolve impurities, leaving behind a more purified solid phase.[3]

  • Ion Exchange Chromatography: This method can be effective for removing ionic impurities.[3][8]

  • Adsorption Chromatography: Macroporous adsorbent resins can be used to separate the target compound from impurities.[9]

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" during recrystallization typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To troubleshoot this:

  • Add more solvent: This will decrease the saturation of the solution.

  • Lower the cooling temperature slowly: Rapid cooling can promote oil formation over crystal growth.

  • Use a different solvent or a mixed-solvent system: A solvent in which the compound is less soluble may be required.

  • Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.[10]

Q5: I am experiencing low yield after purification. What are the potential causes?

A5: Low yield can result from several factors:

  • Incomplete initial reaction: If the sulfonation was not complete, the starting material will be lost during purification.

  • Loss during transfers: Physical loss of product during filtration and transfers between vessels.

  • Excessive washing: Washing the purified crystals with too much solvent can redissolve a significant portion of the product. Use cold solvent for washing to minimize this.[10]

  • Co-precipitation: The desired product may be lost if it co-precipitates with impurities that are being removed.

  • Sub-optimal pH: The pH of the solution can significantly affect the solubility of sulfonic acids and their salts.

Troubleshooting Guides

Issue 1: The purity of the final product is low, with significant isomeric contamination.

  • Cause: The primary cause is often sub-optimal temperature control during the sulfonation reaction.[6] Co-crystallization of isomers during purification can also be a factor.

  • Solution:

    • Optimize Synthesis: Ensure the sulfonation temperature is strictly maintained between 90-95°C.[6]

    • Fractional Crystallization: Exploit the potentially different solubilities of the isomeric salts. This may require testing various counter-ions (e.g., sodium, potassium) and solvent systems.

    • Chromatography: For high-purity requirements, consider using techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column.[11]

Issue 2: The purified product contains residual inorganic salts.

  • Cause: This is a common issue when using salting-out methods for purification. The inorganic salt becomes trapped within the crystals of the product.

  • Solution:

    • Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface salts. Be mindful that this can reduce the yield.

    • Recrystallization: A subsequent recrystallization from a solvent in which the inorganic salt is poorly soluble can effectively remove it.

    • Ion Exchange: Passing an aqueous solution of the product through a cation exchange resin can remove metallic cations.[8]

Data Presentation

Table 1: Synthesis Conditions and Purity of this compound

Starting MaterialSulfonating AgentReaction TemperatureMolar Ratio (Starting Material:Sulfonating Agent)Reported PurityReference
Naphthalene-1,5-disulfonic acidFuming sulfuric acid90-95 °C1:2 to 1:5>98%[6]
Naphthalene65% Oleum & H₂SO₄30-90 °C (stepwise)Not specifiedHigh, but with 1,3,6-isomer[2]
NaphthaleneSO₃ in dichloroethane50-100 °C1:2.8 to 1:3.6≥85% yield[1]

Table 2: Byproducts in the Sulfonation of Naphthalene with Oleum

Byproduct IsomerPercentage in Mixture
1,3,6-trisulfonic acid21%
1,3,7-trisulfonic acid4-5%

Data derived from a specific oleum-based process.[1]

Experimental Protocols

Protocol 1: Purification by Slurry Washing

This method is adapted from a general procedure for purifying aryl sulfonates and is effective for removing more soluble impurities.[3]

  • Slurry Formation: Obtain the crude, solid this compound. For each gram of the crude solid, add approximately 0.75 to 1.25 mL of water to form a thick slurry.

  • Agitation: Stir the slurry vigorously for a period of 15 to 120 minutes at room temperature. The optimal time may need to be determined empirically.

  • Phase Separation: Separate the solid and liquid phases. This is typically done by vacuum filtration using a Büchner funnel.

  • Washing (Optional): Wash the collected solid cake with a minimal amount of cold water to remove any remaining liquid phase.

  • Drying: Dry the purified solid phase under vacuum to remove residual water.

Protocol 2: Purification by Salting Out (General Procedure)

This protocol is a generalized approach based on the principles of salting out for sulfonic acids.[7]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot water to form a concentrated solution.

  • Salt Addition: While stirring, gradually add a saturated solution of an inorganic salt (e.g., sodium chloride) to the sulfonic acid solution. Continue adding the salt solution until precipitation of the product is observed.

  • Cooling and Crystallization: Slowly cool the mixture in an ice bath to maximize the precipitation of the sodium salt of this compound. The sodium salts of isomeric impurities may be more soluble and remain in the mother liquor.

  • Filtration: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, saturated solution of the inorganic salt used for precipitation to remove adhering mother liquor.

  • Drying: Dry the purified salt product thoroughly.

Visualizations

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Start Naphthalene-1,5-disulfonic Acid Sulfonation Sulfonation with Fuming Sulfuric Acid (90-95°C) Start->Sulfonation Crude Crude Reaction Mixture Sulfonation->Crude Quench Drowning in Water Crude->Quench Work-up SaltingOut Salting Out with NaCl Quench->SaltingOut Filtration Filtration SaltingOut->Filtration Drying Drying Filtration->Drying PureProduct Purified Naphthalene-1,3,5-trisulfonic Acid Sodium Salt Drying->PureProduct

Caption: A typical workflow for the synthesis and purification of this compound.

G Troubleshooting Low Purity Start Low Purity Detected (e.g., by HPLC) CheckIsomers Are isomeric impurities (1,3,6- or 1,3,7-) the main contaminant? Start->CheckIsomers CheckSalts Are inorganic salts or residual acid present? CheckIsomers->CheckSalts No OptimizeSulfonation Review and optimize sulfonation temperature. Maintain 90-95°C. CheckIsomers->OptimizeSulfonation Yes Recrystallize Perform recrystallization from a suitable solvent. CheckSalts->Recrystallize Yes SlurryWash Perform a slurry wash with water. CheckSalts->SlurryWash Also consider IonExchange Use ion exchange chromatography to remove ionic impurities. Recrystallize->IonExchange If salts persist

Caption: A decision tree for troubleshooting low purity in the final product.

References

Technical Support Center: Optimizing Sulfonation Temperature for Naphthalene-1,3,5-Trisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of naphthalene-1,3,5-trisulfonic acid, with a focus on optimizing the sulfonation temperature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solutions
Low Yield of this compound - Incomplete Reaction: The reaction time or temperature may be insufficient for complete trisulfonation. - Sublimation of Naphthalene: Naphthalene can sublime at elevated temperatures, leading to a loss of starting material.[1][2] - Incorrect Stoichiometry: An insufficient amount of the sulfonating agent (e.g., oleum) will result in incomplete conversion.- Increase the reaction time or incrementally raise the temperature according to the experimental protocol. - Employ a solvent such as dichloroethane to minimize naphthalene sublimation.[3] A specialized reactor design can also help prevent the loss of reactant.[2] - Ensure the correct molar ratio of the sulfonating agent to naphthalene is used. For instance, a molar ratio of 2.8–3.6:1 of SO₃ to naphthalene is recommended for optimal results.[3]
High Percentage of Isomeric Impurities (e.g., 1,3,6- and 1,3,7-isomers) - Incorrect Reaction Temperature: The formation of different isomers is highly dependent on the reaction temperature. Kinetic control at lower temperatures favors certain isomers, while thermodynamic control at higher temperatures favors others.[3] - Prolonged Reaction at High Temperatures: Extended heating can lead to the isomerization of the desired product to more thermodynamically stable isomers.[3]- Maintain strict temperature control throughout the reaction. For the synthesis of this compound, a carefully controlled, incremental increase in temperature is often necessary.[3][4] - Avoid unnecessarily long reaction times, especially at elevated temperatures. Monitor the reaction progress to determine the optimal endpoint.
Product Discoloration (Dark Brown or Black) - Oxidation of Naphthalene: At excessively high temperatures, the strong oxidizing nature of the sulfonating agent can lead to the oxidation of naphthalene and the formation of colored byproducts.[1] - Impurities in Starting Materials: The presence of impurities in the naphthalene or sulfonating agent can lead to side reactions and discoloration.- Carefully control the reaction temperature and avoid localized overheating. - Use high-purity starting materials.
Difficulty in Isolating the Product - High Solubility of the Product: this compound is extremely soluble in water, which can make its isolation challenging.[4] - Presence of Excess Sulfuric Acid: A large excess of sulfuric acid in the reaction mixture can interfere with product precipitation.- The product can often be isolated as its sodium salt by adding sodium chloride to the neutralized and diluted reaction mixture, which causes the salt to precipitate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for synthesizing this compound is not a single value but rather a carefully controlled temperature program. A common method involves the gradual heating of the reaction mixture. For instance, one procedure involves adding naphthalene and 65% oleum to sulfuric acid monohydrate at 30–35°C, followed by heating at 50°C for 1 hour, 70°C for 1 hour, and finally 90°C for 7 hours.[4] This staged approach helps to minimize the formation of the 1,3,6-isomer.[4] For a purer product, starting from isolated naphthalene-1,5-disulfonic acid and reacting it with fuming sulfuric acid at a temperature between 90 and 95°C has been shown to yield a product with over 98% purity.[5]

Q2: What are the common sulfonating agents used for this reaction?

A2: The most common sulfonating agents for the synthesis of this compound are concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide (SO₃).[2][3] Oleum is frequently used in industrial preparations.[6][7]

Q3: How does temperature influence the formation of different isomers?

A3: The sulfonation of naphthalene is a reversible reaction, and the distribution of isomers is subject to kinetic versus thermodynamic control.[8][9][10] At lower temperatures, the reaction is under kinetic control, favoring the formation of the alpha-substituted product (naphthalene-1-sulfonic acid) due to a lower activation energy.[8][9] At higher temperatures, the reaction becomes reversible, leading to the thermodynamically more stable beta-substituted product (naphthalene-2-sulfonic acid).[8][11] This principle extends to trisulfonation, where precise temperature control is crucial for maximizing the yield of the desired 1,3,5-isomer and minimizing other thermodynamically favored isomers.[3]

Q4: What are the main byproducts in the synthesis of this compound?

A4: The primary byproducts are other isomers of naphthalene trisulfonic acid, most notably naphthalene-1,3,6-trisulfonic acid and naphthalene-1,3,7-trisulfonic acid.[3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the temperature.

Q5: Can I use a solvent for this reaction?

A5: Yes, using an inert solvent like dichloroethane can be advantageous.[3] A solvent can help to reduce the sublimation of naphthalene, which is a common issue at elevated temperatures and can lead to lower yields.[2] It can also improve the regioselectivity of the reaction.[3]

Experimental Protocol: Temperature Optimization for this compound Synthesis

This protocol outlines a general procedure for optimizing the sulfonation temperature for the synthesis of this compound.

Materials:

  • Naphthalene

  • Sulfuric acid monohydrate (100% H₂SO₄)

  • Oleum (e.g., 65% free SO₃)

  • Ice bath

  • Heating mantle with temperature controller

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Initial Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place sulfuric acid monohydrate. Cool the flask in an ice bath.

  • Reagent Addition: While maintaining a low temperature (e.g., 30–35°C), simultaneously and slowly add naphthalene and oleum to the stirred sulfuric acid.[4]

  • Temperature Program: Once the addition is complete, begin a programmed heating schedule. The following is a representative schedule that can be optimized:

    • Heat the mixture to 50°C and maintain for 1 hour.[4]

    • Increase the temperature to 70°C and maintain for 1 hour.[4]

    • Finally, raise the temperature to 90°C and maintain for 7 hours.[4]

  • Reaction Monitoring: At each temperature stage, it is advisable to take small aliquots of the reaction mixture (if feasible and safe) to monitor the formation of the desired product and byproducts by a suitable analytical method such as HPLC.

  • Work-up: After the reaction is complete, cool the mixture. The product can be isolated by carefully pouring the reaction mixture into cold water and precipitating the sodium salt by adding sodium chloride.[1]

  • Analysis: Analyze the purity of the final product to determine the optimal temperature profile for maximizing the yield of this compound.

Data Presentation

Table 1: Influence of Synthesis Method and Temperature on Product Purity

Starting MaterialSulfonating AgentTemperature ProfileReported Purity/Yield of this compoundByproductsReference
Naphthalene65% Oleum & H₂SO₄30-35°C (addition), then 50°C (1h), 70°C (1h), 90°C (7h)68%21% 1,3,6-isomer, 4-5% 1,3,7-isomer[3][4]
Naphthalene-1,5-disulfonic acidFuming Sulfuric Acid90-95°C>98%Not specified[5]
NaphthaleneSO₃ in Dichloroethane50-100°C for 2-4 hours≥85%Reduced sulfation side reactions[3]

Visualizations

experimental_workflow Experimental Workflow for Optimizing Sulfonation Temperature cluster_setup Reaction Setup cluster_reaction Sulfonation Reaction cluster_workup Product Isolation and Analysis setup 1. Prepare three-necked flask with H₂SO₄ 2. Equip with stirrer and thermometer 3. Cool in an ice bath addition Slow, simultaneous addition of Naphthalene and Oleum (30-35°C) setup->addition heating_stage1 Heat to 50°C for 1 hour addition->heating_stage1 heating_stage2 Heat to 70°C for 1 hour heating_stage1->heating_stage2 heating_stage3 Heat to 90°C for 7 hours heating_stage2->heating_stage3 monitoring Monitor reaction progress (e.g., via HPLC) heating_stage3->monitoring workup 1. Cool reaction mixture 2. Pour into cold water 3. Precipitate with NaCl monitoring->workup analysis Analyze product purity and yield workup->analysis

Caption: Experimental workflow for optimizing sulfonation temperature.

References

Technical Support Center: Naphthalene Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling and preventing disulfonation during naphthalene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of naphthalene, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low yield of desired monosulfonated product Sublimation of naphthalene at elevated reaction temperatures.- Employ a sealed reactor or a reactor designed to suppress sublimation. - Use a high-boiling point solvent, such as decalin, to act as a dispersant for naphthalene.[1]
Incomplete reaction.- Increase reaction time or temperature, while carefully monitoring for the formation of byproducts. - Ensure adequate mixing to maintain a homogenous reaction mixture.
High yield of naphthalenedisulfonic acids High concentration of the sulfonating agent.- Use a molar ratio of naphthalene to sulfuric acid closer to 1:1.[2]
Prolonged reaction time.- Monitor the reaction progress using techniques like HPLC and stop the reaction once the desired conversion to the monosulfonated product is achieved.[1][2]
High reaction temperature.- For the synthesis of the kinetically favored 1-naphthalenesulfonic acid, maintain a lower reaction temperature (e.g., ~80°C).[3][4] While higher temperatures favor the 2-isomer, excessively high temperatures can promote disulfonation.
Formation of undesired isomer Incorrect reaction temperature.- To obtain predominantly 1-naphthalenesulfonic acid (kinetic product), conduct the reaction at a lower temperature (~80°C).[3][4] - To favor the formation of 2-naphthalenesulfonic acid (thermodynamic product), use a higher temperature (~160°C).[3][4]
Difficult separation of sulfonic acid isomers Similar physical properties of the isomers.- For the separation of 1-naphthalenesulfonic acid, selective precipitation as the ortho-toluidine salt can be employed.[5] - Fractional crystallization by carefully adjusting the sulfuric acid concentration and temperature of the reaction mixture can be used to selectively precipitate certain disulfonic acid isomers.[6]
Product discoloration Oxidation of naphthalene at very high temperatures.- Maintain the reaction temperature within the optimal range for the desired product and avoid excessive heating.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of naphthalene sulfonation?

The sulfonation of naphthalene typically yields two main monosulfonated isomers: 1-naphthalenesulfonic acid (alpha-isomer) and 2-naphthalenesulfonic acid (beta-isomer).[1] The distribution of these products is highly dependent on the reaction conditions.[2] Under more forcing conditions, such as higher temperatures and excess sulfonating agent, disulfonated and polysulfonated naphthalenes can also be formed.

Q2: How can I selectively synthesize 1-naphthalenesulfonic acid?

The formation of 1-naphthalenesulfonic acid is favored under kinetic control.[4][7] To achieve this, the reaction should be carried out at a relatively low temperature, typically around 80°C.[3][4] At this temperature, the rate of formation of the 1-isomer is faster than that of the 2-isomer.[7]

Q3: How can I selectively synthesize 2-naphthalenesulfonic acid?

The synthesis of 2-naphthalenesulfonic acid is favored under thermodynamic control.[4][7] This requires conducting the reaction at a higher temperature, around 160°C.[3][4] At this temperature, the sulfonation reaction becomes reversible, allowing the initially formed 1-isomer to convert to the more stable 2-isomer.[7][8]

Q4: What is the role of the sulfonating agent's concentration?

The concentration of the sulfonating agent, such as sulfuric acid or oleum, is a critical factor. A high concentration of the sulfonating agent can lead to an increased rate of reaction and a higher likelihood of disulfonation.[2] To favor monosulfonation, it is advisable to use a controlled amount of the sulfonating agent.

Q5: How can I monitor the progress of the reaction?

The progress of the naphthalene sulfonation reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][9] This allows for the quantification of the starting material, the desired monosulfonated product, and any byproducts, including disulfonic acids.

Data Presentation

Table 1: Influence of Temperature on Monosulfonated Product Distribution

Temperature (°C)Major ProductType of Control
~801-Naphthalenesulfonic acidKinetic[3][4]
~1602-Naphthalenesulfonic acidThermodynamic[3][4]

Table 2: Effect of Sulfuric Acid Concentration on Isomer Ratio at 25°C

H₂SO₄ Concentration (wt%)Ratio of 1- to 2-Naphthalenesulfonic Acid
75.55.9
95.24.1
Data sourced from studies on the sulfonation of naphthalene in concentrated aqueous sulfuric acid.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthalenesulfonic Acid (Kinetic Control)

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (95-98%)

  • Ice bath

  • Reaction flask with magnetic stirrer and thermometer

Procedure:

  • In a reaction flask, place finely powdered naphthalene.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid while stirring continuously.

  • Maintain the reaction temperature at approximately 80°C.

  • Monitor the reaction progress by HPLC.

  • Once the desired conversion is achieved, quench the reaction by pouring the mixture into cold water.

  • The product can be isolated by precipitation as a salt, for example, by adding sodium chloride.

Protocol 2: Synthesis of 2-Naphthalenesulfonic Acid (Thermodynamic Control)

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (95-98%)

  • Heating mantle

  • Reaction flask with mechanical stirrer and thermometer

Procedure:

  • In a reaction flask, combine naphthalene and concentrated sulfuric acid.

  • Heat the mixture to approximately 160°C with vigorous stirring.

  • Maintain this temperature for a sufficient duration to allow for the equilibration to the thermodynamically favored product.

  • Monitor the reaction by HPLC to confirm the conversion of the 1-isomer to the 2-isomer.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • The product can be further purified by recrystallization.

Visualizations

G Naphthalene Sulfonation Pathway cluster_conditions Reaction Conditions Low Temp\n(~80°C) Low Temp (~80°C) High Temp\n(~160°C) High Temp (~160°C) Naphthalene Naphthalene NSA1 1-Naphthalenesulfonic Acid (Kinetic Product) Naphthalene->NSA1 Faster Rate NSA2 2-Naphthalenesulfonic Acid (Thermodynamic Product) Naphthalene->NSA2 Slower Rate NSA1->NSA2 Reversible at High Temp Disulfonic_Acids Naphthalenedisulfonic Acids NSA1->Disulfonic_Acids Further Sulfonation NSA2->Disulfonic_Acids Further Sulfonation

Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.

G Troubleshooting Logic for High Disulfonation Start High Disulfonation Detected Check_Temp Is Reaction Temperature > 160°C? Start->Check_Temp Check_Time Is Reaction Time Prolonged? Check_Temp->Check_Time No Reduce_Temp Action: Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Conc Is Sulfonating Agent Concentration High? Check_Time->Check_Conc No Reduce_Time Action: Reduce Reaction Time (Monitor with HPLC) Check_Time->Reduce_Time Yes Reduce_Conc Action: Reduce Molar Ratio of Sulfonating Agent Check_Conc->Reduce_Conc Yes End Monosulfonation Favored Check_Conc->End No Reduce_Temp->End Reduce_Time->End Reduce_Conc->End

Caption: Decision workflow for troubleshooting excessive disulfonation.

References

troubleshooting low fluorescence signal with Naphthalene-1,3,5-trisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Naphthalene-1,3,5-trisulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding low fluorescence signals in experiments utilizing this compound.

Troubleshooting Guide: Low Fluorescence Signal

This guide provides solutions to common issues encountered during fluorescence measurements with this compound.

Q1: Why am I observing a weak or no fluorescence signal?

A weak or absent fluorescence signal can be attributed to several factors ranging from incorrect instrument settings to environmental factors affecting the fluorophore.

  • Suboptimal pH: The fluorescence of many naphthalene-based compounds is pH-sensitive. The protonation state of the sulfonic acid groups can influence the electronic properties of the naphthalene ring and thus its fluorescence.[2][3][4]

  • Low Concentration: The concentration of the fluorophore may be too low to produce a detectable signal.

  • Presence of Quenchers: Certain molecules, known as quenchers, can decrease fluorescence intensity through various mechanisms. Dissolved oxygen is a common quencher of naphthalene fluorescence.[5] Heavy atoms and some metal ions can also act as quenchers.

Q2: How can I optimize the pH of my solution to enhance the fluorescence signal?

Optimizing the pH is a critical step in maximizing the fluorescence signal of pH-sensitive fluorophores.

  • Perform a pH Titration: To find the optimal pH for your experiment, perform a pH titration curve. Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10) and measure the fluorescence intensity of this compound in each buffer. This will help you identify the pH at which the fluorescence is maximal. For some naphthalene-based probes, the fluorescence is stable over a specific pH range.[6]

  • Buffer Selection: Use a buffer system that is appropriate for your desired pH range and is compatible with your experimental system.

Q3: My signal is decreasing over time. What could be the cause and how can I prevent it?

A decreasing signal over time is often due to photobleaching or the presence of quenching agents.

  • Photobleaching: Continuous exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore. To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and use fresh samples for each measurement.

  • Quenching: If the quenching is caused by dissolved oxygen, de-gas your solvent by bubbling with an inert gas like nitrogen or argon before use.[5] If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer.

Q4: Could the solvent I am using be affecting the fluorescence signal?

Yes, the solvent can have a significant impact on the fluorescence properties of a fluorophore.

  • Solvent Polarity: Naphthalene derivatives can exhibit solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent. The fluorescence quantum yield can also be solvent-dependent. For instance, 8-anilino-1-naphthalenesulfonic acid (ANS), a related compound, is weakly fluorescent in water but exhibits a much stronger fluorescence in less polar solvents.[7]

  • Viscosity: In some cases, an increase in solvent viscosity can lead to an enhancement of fluorescence by restricting molecular vibrations that can lead to non-radiative decay.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

Specific excitation and emission data for this compound are not well-documented in publicly available literature. However, based on the parent molecule, naphthalene, excitation is in the UV range.[1] It is recommended to perform an excitation and emission scan to determine the optimal wavelengths for your specific instrument and experimental conditions.

Q2: What is the quantum yield of this compound?

Q3: Can this compound be used as a fluorescent probe?

Yes, this compound has been mentioned for its use as a fluorescent probe in analytical chemistry.[9] Its high water solubility, due to the three sulfonic acid groups, makes it suitable for aqueous-based assays.

Q4: What are common quenchers for naphthalene-based fluorophores?

Common quenchers for naphthalene fluorescence include:

  • Dissolved Oxygen: A well-known collisional quencher.[5]

  • Halide Ions: Iodide and bromide ions can act as collisional quenchers.

  • Heavy Metal Ions: Ions such as Cu2+, Fe3+, and others can quench fluorescence.

  • Electron-Rich Molecules: Molecules that can engage in photoinduced electron transfer (PET) with the excited naphthalene ring.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the properties of the parent compound, naphthalene, and a related compound, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), to provide a potential starting point for experimental design.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Solvent/Conditions
Naphthalene311 nm[1]322 nm[1]0.23[8]Cyclohexane[8]
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)356 nm512 nmNot specified0.1 M phosphate, pH 7.0

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in your experimental buffer.

  • Using a scanning spectrofluorometer, perform an excitation scan by setting the emission wavelength to an estimated value (e.g., 400 nm) and scanning a range of excitation wavelengths (e.g., 250-380 nm).

  • Identify the wavelength of maximum excitation intensity.

  • Set the excitation wavelength to the determined optimum and perform an emission scan over a range of wavelengths (e.g., 350-600 nm) to find the emission maximum.

  • Repeat these steps under different buffer conditions (e.g., pH, solvent) to determine the optimal parameters for your specific assay.

Protocol 2: pH Profile of Fluorescence Intensity

  • Prepare a series of buffers with varying pH values (e.g., from pH 3 to 11).

  • Prepare stock solutions of this compound.

  • Add a consistent amount of the stock solution to each buffer to achieve the same final concentration.

  • Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiments.

Visualizations

TroubleshootingWorkflow start Low or No Fluorescence Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument check_concentration Optimize Fluorophore Concentration (Titration) check_instrument->check_concentration Settings Correct check_environment Evaluate Experimental Environment check_concentration->check_environment Concentration Optimal check_ph Optimize pH check_environment->check_ph check_solvent Assess Solvent Effects check_environment->check_solvent check_quenching Investigate Quenching check_environment->check_quenching photobleaching Minimize Photobleaching check_environment->photobleaching signal_ok Signal Improved check_ph->signal_ok check_solvent->signal_ok check_quenching->signal_ok photobleaching->signal_ok

Caption: Troubleshooting workflow for low fluorescence signals.

FactorsAffectingFluorescence cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_experimental Experimental Parameters Structure Molecular Structure Fluorescence Observed Fluorescence Signal Structure->Fluorescence QuantumYield Quantum Yield QuantumYield->Fluorescence pH pH pH->Fluorescence Solvent Solvent Polarity & Viscosity Solvent->Fluorescence Temperature Temperature Temperature->Fluorescence Quenchers Presence of Quenchers (Oxygen, Metal Ions) Quenchers->Fluorescence Concentration Concentration (Aggregation) Concentration->Fluorescence Excitation Excitation Wavelength & Intensity Excitation->Fluorescence Detection Emission Wavelength & Detector Settings Detection->Fluorescence

References

Naphthalene-1,3,5-trisulfonic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Naphthalene-1,3,5-trisulfonic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is advisable to keep it away from heat sources, sparks, and open flames. The recommended storage temperature is typically between 2-8°C in an inert atmosphere.[2]

Q2: How stable is this compound under ambient conditions?

This compound is chemically stable under standard ambient conditions, including room temperature, when stored as a solid in a properly sealed container.[3] However, its stability can be compromised by exposure to moisture, high temperatures, and certain chemicals.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively documented, naphthalenesulfonic compounds, in general, can be susceptible to photodegradation. Therefore, it is best practice to store the compound in a light-protected container, such as an amber vial, and to minimize its exposure to direct light during experiments.

Q4: What is the stability of this compound in aqueous solutions?

This compound is extremely soluble in water.[4] The stability of the resulting aqueous solution is pH-dependent. Acid-catalyzed hydrolysis (desulfonation) can occur, especially at elevated temperatures. Therefore, for prolonged storage, it is recommended to prepare fresh solutions or store them at a neutral to slightly acidic pH and at a low temperature (2-8°C).

Q5: What are the known incompatibilities of this compound?

This compound should not be stored or mixed with strong bases or strong oxidizing agents.[5] The enrichment of fine dust in the presence of ignition sources can also pose a risk of dust explosion.[3]

Stability and Degradation Profile

The stability of this compound is influenced by several factors. The primary degradation pathway is desulfonation, which is the reverse of its synthesis reaction.

Condition Effect on Stability Primary Degradation Pathway Preventative Measures
High Temperature Decreased stability, especially in solution. Prolonged heating at high temperatures (140-240°C) can lead to isomerization.Thermal decomposition and desulfonation.[1]Store at recommended cool temperatures. Avoid unnecessary heating of solutions.
Acidic pH Reduced stability, particularly at elevated temperatures. The hydrolysis of sulfonic acids is acid-catalyzed.Acid-catalyzed desulfonation.[1]Maintain solutions at a neutral or slightly acidic pH. Avoid strong acidic conditions unless required for a specific reaction.
Alkaline pH Generally stable, but extremely high pH coupled with high temperatures (alkaline fusion) can lead to reactions.Formation of phenols at very high temperatures and pH.[4]Avoid strongly basic conditions, especially at elevated temperatures.
Light Exposure Potential for photodegradation.Photochemical decomposition.Store in light-resistant containers and minimize exposure to light during handling.
Oxidizing Agents Can lead to degradation of the naphthalene ring system.Oxidation of the aromatic rings.Avoid contact with strong oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Recommended Solution:

    • Verify the storage conditions of your stock material.

    • Prepare fresh aqueous solutions for your experiments.

    • If heating is necessary, perform a control experiment to assess the stability of the compound under those conditions.

Issue 2: Low fluorescence signal when used as a fluorescent probe.

  • Potential Cause:

    • Fluorescence Quenching: Components in your buffer or sample may be quenching the fluorescence of the naphthalene moiety.

    • Incorrect Wavelengths: The excitation and emission wavelengths may not be optimal for your specific experimental conditions.

    • Degradation: The fluorophore may have degraded due to exposure to light or incompatible chemicals.

  • Recommended Solution:

    • Run a fluorescence spectrum of this compound in a simple buffer (e.g., phosphate buffer) to confirm its intrinsic fluorescence.

    • Check for potential quenchers in your experimental setup. Common quenchers include halide ions and heavy atoms.

    • Optimize the excitation and emission wavelengths for your instrument and sample conditions.

    • Protect your samples from light during incubation and measurement.

Issue 3: Precipitation of the compound from the solution.

  • Potential Cause:

    • Low Solubility in the Chosen Solvent System: While highly soluble in water, its solubility in mixed aqueous-organic solvents may be limited.

    • Interaction with Other Components: The compound may form an insoluble salt or complex with other molecules in your sample.

  • Recommended Solution:

    • Confirm the solubility of this compound in your specific solvent system.

    • If working with proteins or other macromolecules, consider potential precipitation due to interactions and adjust concentrations accordingly.

Issue 4: Interference in biochemical or protein-based assays.

  • Potential Cause:

    • Non-specific Binding: Naphthalenesulfonic acids can bind to hydrophobic regions of proteins, which may interfere with protein activity or other binding assays.[6][7]

    • Alteration of Protein Conformation: Binding of the compound could induce conformational changes in the protein of interest.

  • Recommended Solution:

    • Run a control experiment without your analyte of interest to assess the baseline interaction between this compound and your protein.

    • Consider using alternative analytical techniques that are less susceptible to interference from small molecules.

Experimental Protocols

Protocol 1: Preparation and Handling of Aqueous Solutions

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound in a clean container.

    • Add deionized water to the desired final volume. The compound is highly soluble in water.

    • Mix thoroughly until the solid is completely dissolved.

  • Storage of Aqueous Solution:

    • Store the stock solution in a tightly sealed, light-protected container at 2-8°C.

    • For long-term storage, consider sterile filtering the solution to prevent microbial growth.

    • It is recommended to prepare fresh solutions for sensitive experiments.

Protocol 2: General Procedure for Use as a Fluorescent Probe (based on analogous compounds)

  • Determine Optimal Wavelengths:

    • Prepare a dilute solution of this compound in the experimental buffer.

    • Scan the excitation and emission spectra to determine the optimal wavelengths for your instrument.

  • Fluorescence Measurement:

    • To a cuvette containing the experimental buffer, add the desired concentration of this compound.

    • Record the baseline fluorescence.

    • Add your sample of interest (e.g., protein, metal ion) and allow the system to equilibrate.

    • Record the change in fluorescence intensity or any shift in the emission wavelength.

  • Controls:

    • Run a control with the buffer and your sample without the fluorescent probe to account for any background fluorescence.

    • Run a control with the buffer and the fluorescent probe to monitor for any photobleaching during the experiment.

Visualizations

Storage_and_Handling_Workflow Diagram 1: Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Tightly sealed container Tightly sealed container Store in a cool, dry, well-ventilated area->Tightly sealed container Protect from light Protect from light Tightly sealed container->Protect from light Store away from incompatibles Store away from incompatibles Protect from light->Store away from incompatibles Use in Experiment Use in Experiment Store away from incompatibles->Use in Experiment Use appropriate PPE Use appropriate PPE Avoid dust formation Avoid dust formation Use appropriate PPE->Avoid dust formation Prepare solutions fresh Prepare solutions fresh Avoid dust formation->Prepare solutions fresh Protect solutions from light Protect solutions from light Prepare solutions fresh->Protect solutions from light Receipt of Compound Receipt of Compound Receipt of Compound->Store in a cool, dry, well-ventilated area Use in Experiment->Use appropriate PPE

Diagram 1: Recommended storage and handling workflow for this compound.

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Experimental Issues cluster_solutions Potential Solutions Experimental Issue Observed Experimental Issue Observed Inconsistent Results Inconsistent Results Experimental Issue Observed->Inconsistent Results Low Fluorescence Low Fluorescence Experimental Issue Observed->Low Fluorescence Precipitation Precipitation Experimental Issue Observed->Precipitation Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Prepare Fresh Solution Prepare Fresh Solution Inconsistent Results->Prepare Fresh Solution Low Fluorescence->Prepare Fresh Solution Check for Quenchers Check for Quenchers Low Fluorescence->Check for Quenchers Optimize Wavelengths Optimize Wavelengths Low Fluorescence->Optimize Wavelengths Verify Solvent Compatibility Verify Solvent Compatibility Precipitation->Verify Solvent Compatibility Assess for Non-specific Binding Assess for Non-specific Binding Precipitation->Assess for Non-specific Binding

Diagram 2: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Mitigating Naphthalene Sublimation During Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the sublimation of naphthalene during chemical reactions. Sublimation, the direct transition from a solid to a gas phase, can lead to loss of material and inaccurate stoichiometric ratios in a reaction mixture.[1] This guide offers troubleshooting advice and frequently asked questions to address this common laboratory challenge.

Troubleshooting Guide

Issue: Significant Loss of Naphthalene Observed in the Reaction Vessel

Possible Cause 1: Reaction Temperature is Too High

Naphthalene has a significant vapor pressure, which increases with temperature.[2][3] Heating the reaction mixture excessively will accelerate the rate of sublimation.

Solution:

  • Temperature Control: Carefully monitor and control the reaction temperature. Whenever possible, conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.

  • Use a Controlled Heating Mantle: Employ a heating mantle with a temperature controller to maintain a stable and precise temperature.

Possible Cause 2: Inadequate Condensation of Naphthalene Vapors

If the reaction is heated, naphthalene vapors will fill the headspace of the reaction vessel. Without an effective way to condense these vapors back into the reaction mixture, the material will be lost.

Solution:

  • Utilize a Reflux Condenser: A reflux condenser is essential for reactions involving volatile solids like naphthalene that are heated.[4][5] This device cools the vapors, causing them to condense and drip back into the reaction flask, preventing the loss of material. For particularly volatile systems, a more efficient condenser, such as a Vigreux or Allihn condenser, may be beneficial.

  • Ensure Proper Condenser Setup: The coolant (usually water) should enter the condenser at the bottom inlet and exit at the top outlet to ensure the condenser jacket remains full and provides efficient cooling.

Possible Cause 3: Reaction Performed in an Open or Inadequately Sealed System

Performing a reaction in an open flask or a poorly sealed system will allow naphthalene vapors to escape into the fume hood.

Solution:

  • Use a Closed Reaction System: The reaction should be conducted in a closed system, such as a round-bottom flask equipped with a reflux condenser.

  • Ensure Proper Sealing: All joints in the glassware should be properly sealed. Ground glass joints should be securely clamped.

Issue: Naphthalene Crystals Forming on the Upper Parts of the Flask and Condenser

Possible Cause: High Vapor Pressure and a Large Temperature Gradient

Even with a reflux condenser, some naphthalene vapor may solidify on the cooler surfaces of the upper flask and the lower part of the condenser, especially if the reaction is heated vigorously.

Solution:

  • Gentle Heating: Heat the reaction mixture gently and evenly to minimize the rapid production of large amounts of vapor. A sand bath or oil bath can provide more uniform heating than a heating mantle.

  • Solvent Selection: Dissolving naphthalene in a suitable solvent can reduce its partial pressure in the vapor phase, thereby decreasing the rate of sublimation.[6][7] According to Raoult's Law, the partial vapor pressure of a component in a solution is proportional to its mole fraction.

Frequently Asked Questions (FAQs)

Q1: At what temperature does naphthalene start to sublime?

Naphthalene can sublime at any temperature, but the rate of sublimation becomes significant as the temperature increases.[8] Its vapor pressure rises with temperature, as shown in the table below.

Q2: How can I choose a suitable solvent to reduce naphthalene sublimation?

  • Solubility: Choose a solvent in which naphthalene is readily soluble.[7][9][10] Good solubility will decrease the mole fraction of naphthalene in the vapor phase. Naphthalene, being nonpolar, dissolves well in nonpolar organic solvents like benzene, toluene, and hexane.[7][9][10]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. A solvent with a boiling point close to the intended reaction temperature can help maintain a constant temperature through reflux.

Q3: Can I run the reaction under a vacuum to remove other volatile impurities?

Running the reaction under vacuum will significantly increase the sublimation rate of naphthalene and is generally not recommended if you want to retain naphthalene in the reaction mixture. Vacuum sublimation is a technique used for the purification of naphthalene, which relies on its ability to sublime readily under reduced pressure.

Q4: Is it necessary to use an inert atmosphere?

While not always essential for mitigating sublimation itself, an inert atmosphere (e.g., nitrogen or argon) can be beneficial. It can help to prevent the loss of volatile materials by providing a blanket of gas that can hinder the diffusion of naphthalene vapors out of the system, especially if there are minor leaks. More importantly, it is crucial if any of the reactants are sensitive to air or moisture.

Data Presentation

Table 1: Vapor Pressure of Naphthalene at Different Temperatures

Temperature (°C)Vapor Pressure (Pa)
208.64[2]
2511.33
3023.6[2]
4061.3
50153
60360
70760
80930[2]
1002500[2]

Note: Values not directly cited were interpolated or extrapolated from available data for illustrative purposes.

Experimental Protocols

Protocol for a Reaction Using a Reflux Condenser to Mitigate Naphthalene Sublimation
  • Glassware Setup: Assemble a round-bottom flask of an appropriate size, a magnetic stir bar, and a reflux condenser. Ensure all ground glass joints are clean and fit together well.

  • Charging the Flask: Add the naphthalene, other reactants, and the chosen solvent to the round-bottom flask.

  • Assembling the Apparatus: Securely clamp the flask in a heating bath (oil or sand bath recommended for even heating). Attach the reflux condenser vertically to the top of the flask and clamp it in place.

  • Connecting the Condenser: Connect the lower water inlet of the condenser to a cold water source and the upper outlet to a drain. Start the flow of water.

  • Heating and Stirring: Begin stirring the reaction mixture and gradually heat the bath to the desired reaction temperature.

  • Monitoring the Reaction: Observe the "reflux ring" – the level at which the solvent vapors are condensing and returning to the flask. This ring should ideally be in the lower third of the condenser. If it rises higher, reduce the heating rate.[5]

  • Reaction Completion and Cooldown: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before dismantling.

Visualizations

Experimental_Workflow Troubleshooting Workflow for Naphthalene Sublimation start Significant Naphthalene Loss Observed check_temp Is Reaction Temperature Too High? start->check_temp check_condenser Is an Effective Condenser Being Used? check_temp->check_condenser No solution_temp Lower Reaction Temperature check_temp->solution_temp Yes check_system Is the Reaction System Adequately Sealed? check_condenser->check_system Yes solution_condenser Install a Reflux Condenser check_condenser->solution_condenser No solution_seal Ensure All Joints are Sealed check_system->solution_seal No consider_solvent Consider Using a Suitable Solvent to Reduce Vapor Pressure check_system->consider_solvent Yes

Caption: Troubleshooting workflow for addressing naphthalene loss during a reaction.

Reaction_Setup Recommended Reaction Setup for Volatile Solids cluster_heating Heating cluster_reaction_vessel Reaction Vessel cluster_condensation Condensation heating_mantle Heating Mantle/Bath flask Round-Bottom Flask heating_mantle->flask condenser Reflux Condenser flask->condenser stir_bar Magnetic Stir Bar stir_bar->flask reactants Naphthalene + Reactants + Solvent reactants->flask water_out Water Out condenser->water_out water_in Water In water_in->condenser

References

Technical Support Center: Synthesis of Naphthalene-1,3,5-trisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Naphthalene-1,3,5-trisulfonic acid and minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

The most common byproducts are isomeric naphthalene trisulfonic acids, primarily Naphthalene-1,3,6-trisulfonic acid and Naphthalene-1,3,7-trisulfonic acid.[1][2] Their formation is highly dependent on reaction conditions.

Q2: How does reaction temperature affect the formation of byproducts?

Reaction temperature is a critical parameter. For the synthesis of this compound from 1,5-naphthalene disulfonic acid and fuming sulfuric acid, maintaining a temperature range of 90-95°C is crucial for achieving high purity. Temperatures exceeding 95°C can lead to an increase in the formation of unwanted isomers.[3]

Q3: What is the typical yield and purity I can expect?

Traditional sulfonation of naphthalene with oleum may yield around 68% this compound, with approximately 21% Naphthalene-1,3,6-trisulfonic acid and 4-5% Naphthalene-1,3,7-trisulfonic acid as byproducts.[1][2] By using Naphthalene-1,5-disulfonic acid as a starting material and carefully controlling reaction conditions, it is possible to achieve a purity of over 98%.[3] An improved process starting from naphthalene in an inert solvent can yield up to 83% of the desired product.[1]

Q4: Can the choice of sulfonating agent impact the product distribution?

Yes, the type and concentration of the sulfonating agent are important. Fuming sulfuric acid (oleum) is commonly used. The molar ratio of the sulfonating agent to the naphthalene substrate will influence the extent of sulfonation and the formation of di- and tri-sulfonic acids.

Q5: Are there methods to purify this compound from its isomers?

While direct purification of trisulfonic acid isomers is challenging, controlling the reaction conditions to minimize byproduct formation is the primary strategy. If purification is necessary, techniques like fractional crystallization of the salts of the sulfonic acids may be employed, exploiting potential differences in solubility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Sub-optimal temperature. - Incorrect molar ratio of reactants.- Increase reaction time. - Ensure the reaction temperature is maintained within the optimal range (e.g., 90-95°C for the sulfonation of 1,5-disulfonic acid).[3] - Verify the molar ratios of the sulfonating agent to the starting material.
High levels of Naphthalene-1,3,6- and -1,3,7-trisulfonic acid isomers - Reaction temperature is too high. - Prolonged reaction time at elevated temperatures.- Strictly control the reaction temperature to not exceed 95°C.[3] - Optimize the reaction time to ensure complete conversion of the starting material without promoting isomerization.
Presence of disulfonic acids in the final product - Insufficient amount of sulfonating agent. - Reaction time is too short.- Increase the molar ratio of the sulfonating agent. - Extend the reaction time to ensure complete trisulfonation.
Product discoloration - Oxidation of naphthalene at very high temperatures.- Maintain the recommended temperature profile throughout the reaction. - Consider using an inert atmosphere (e.g., nitrogen) if oxidation is suspected.

Quantitative Data Summary

Table 1: Isomer Distribution in this compound Synthesis

Synthesis Method This compound Yield/Purity Naphthalene-1,3,6-trisulfonic acid Byproduct (%) Naphthalene-1,3,7-trisulfonic acid Byproduct (%) Reference
Conventional Naphthalene Sulfonation with Oleum~68%~21%~4-5%[1][2]
Improved Naphthalene Sulfonation in an Inert Solventup to 83%Not specifiedNot specified[1]
Sulfonation of 1,5-Naphthalene Disulfonic Acid with Oleum at 90-95°C>98% purity<2% (combined isomers)<2% (combined isomers)[3]

Experimental Protocols

Protocol 1: High-Purity Synthesis from 1,5-Naphthalene Disulfonic Acid[3]

This method focuses on achieving a high-purity product by carefully controlling the reaction temperature.

Materials:

  • 1,5-Naphthalene disulfonic acid

  • Fuming sulfuric acid (50% SO₃)

  • Activated carbon

  • Sodium chloride

Procedure:

  • In a sulfonation reactor, add 400g of fuming sulfuric acid (50% SO₃).

  • While stirring, heat the oleum to 50-60°C.

  • Slowly add 1,5-naphthalene disulfonic acid.

  • After the addition is complete, heat the reaction mixture to 90-94°C.

  • Maintain this temperature for 4 hours for the insulation reaction. The mixture should become a clear, shallow brown oil.

  • Cool the sulfonation material to 40-45°C.

  • Add water to dilute the mixture, then add activated carbon for decolorization.

  • Filter the mixture.

  • Add sodium chloride to the filtrate to salt out the product.

  • Filter to collect the this compound product.

  • The final product purity, as determined by HPLC, is expected to be over 98%.

Protocol 2: Improved Yield Synthesis from Naphthalene[1]

This process describes a method to improve the yield of this compound by starting with naphthalene in an inert solvent.

Materials:

  • Naphthalene

  • Sulfur trioxide (SO₃)

  • Methylene chloride (or another inert solvent)

  • Anhydrous sulfuric acid

  • 65% Oleum

Procedure:

  • Disulfonation: Prepare a mixture of 1,5-disulfonated naphthalene by reacting naphthalene with SO₃ in methylene chloride at a temperature between -10°C and -5°C. The molar ratio of SO₃ to naphthalene should be in the range of 2.5 to 10.

  • Solvent Separation: Separate the methylene chloride from the reaction mixture either before or during the trisulfonation step. This can be achieved by decanting and/or distillation.

  • Trisulfonation: Sulfonate the resulting mixture at 60°C to 110°C in anhydrous sulfuric acid with the addition of oleum. For example, add 42g of 65% oleum and stir the mixture for 10 hours at 85°C.

  • The reported yield of this compound from this method is up to 83%.

Visualizations

Synthesis_Pathway Naphthalene Naphthalene NDSA_1_5 Naphthalene-1,5-disulfonic acid Naphthalene->NDSA_1_5 + SO3 / H2SO4 NTSA_1_3_5 This compound (Desired Product) NDSA_1_5->NTSA_1_3_5 + Oleum (90-95°C) NTSA_1_3_6 Naphthalene-1,3,6-trisulfonic acid (Byproduct) NDSA_1_5->NTSA_1_3_6 + Oleum (>95°C) NTSA_1_3_7 Naphthalene-1,3,7-trisulfonic acid (Byproduct) NDSA_1_5->NTSA_1_3_7 + Oleum (>95°C)

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: 1,5-Naphthalene Disulfonic Acid & Oleum Heating Heat Oleum to 50-60°C Start->Heating Addition Slowly Add 1,5-NDSA Heating->Addition Sulfonation Heat to 90-95°C (Hold for 4 hours) Addition->Sulfonation Cooling Cool to 40-45°C Sulfonation->Cooling Decolorization Dilute, Add Carbon & Filter Cooling->Decolorization SaltingOut Add NaCl to Filtrate Decolorization->SaltingOut Filtration Filter to Collect Product SaltingOut->Filtration End Final Product: This compound (>98% Purity) Filtration->End

Caption: Experimental workflow for high-purity synthesis.

Troubleshooting_Tree Start High Byproduct Formation? TempCheck Was Temperature > 95°C? Start->TempCheck Solution1 Action: Reduce & strictly control temperature to 90-95°C TempCheck->Solution1 Yes TimeCheck Was reaction time excessive? TempCheck->TimeCheck No PurityOK Purity Issue Resolved Solution1->PurityOK Solution2 Action: Optimize reaction time through time-course analysis TimeCheck->Solution2 Yes TimeCheck->PurityOK No Solution2->PurityOK

Caption: Troubleshooting decision tree for byproduct reduction.

References

Validation & Comparative

A Comparative Guide: Naphthalene-1,3,5-trisulfonic Acid vs. 8-Anilino-1-naphthalenesulfonic Acid (ANS) for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating protein structure, function, and interactions. This guide provides a comprehensive comparison of two naphthalene-derived compounds: Naphthalene-1,3,5-trisulfonic acid and 8-anilino-1-naphthalenesulfonic acid (ANS). While both molecules are utilized in protein studies, their primary applications and mechanisms of action differ significantly.

This comparison reveals that ANS is a well-established fluorescent probe for investigating protein hydrophobicity and conformational changes, whereas this compound is more recognized for its role as an enzyme inhibitor.

At a Glance: Key Differences

FeatureThis compound8-anilino-1-naphthalenesulfonic acid (ANS)
Primary Application Enzyme inhibition, metal ion detection.[1]Fluorescent probe for protein hydrophobicity and conformational changes.[2][3][4]
Mechanism of Action Binds to proteins and nucleic acids, potentially at active or allosteric sites, leading to enzyme inhibition.[1]Binds to exposed hydrophobic regions of proteins, resulting in a significant increase in fluorescence quantum yield and a blue shift in the emission spectrum.[2][5][6]
Fluorescence Properties Not well-characterized as a fluorescent probe for protein studies.Weakly fluorescent in polar environments (e.g., water), highly fluorescent in non-polar environments and when bound to proteins.[2][5]
Interaction Forces Likely involves electrostatic interactions due to the three sulfonic acid groups.Primarily hydrophobic interactions, with contributions from electrostatic interactions between the sulfonate group and cationic residues on the protein surface.[1][2]

Performance and Applications

8-Anilino-1-naphthalenesulfonic Acid (ANS): The Hydrophobicity Probe

ANS is a widely utilized fluorescent molecule in biochemistry and drug development for its ability to characterize the hydrophobic surfaces of proteins.[2][4] Its fluorescence is highly sensitive to the polarity of its environment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic pockets on the surface of proteins, its fluorescence quantum yield increases dramatically, and its emission maximum undergoes a hypsochromic (blue) shift.[2][5] This property makes ANS an invaluable tool for:

  • Studying protein folding and unfolding: Changes in the exposure of hydrophobic regions during these processes can be monitored by changes in ANS fluorescence.[7]

  • Detecting conformational changes: Ligand binding or environmental shifts that alter a protein's conformation and expose or conceal hydrophobic patches can be detected.[6]

  • Characterizing protein-ligand interactions: ANS can be used in competitive binding assays to determine the affinity of other ligands.

  • Assessing protein aggregation: An increase in ANS fluorescence can indicate the formation of aggregates, which often expose hydrophobic surfaces.

The binding of ANS to proteins is driven by a combination of hydrophobic interactions between its naphthalene and aniline rings and the non-polar regions of the protein, as well as electrostatic interactions involving its negatively charged sulfonate group and positively charged amino acid residues on the protein surface.[1][2]

This compound: An Enzyme Inhibitor

In contrast to ANS, this compound is not primarily known as a fluorescent probe for studying protein hydrophobicity. While it is a naphthalene derivative and possesses sulfonic acid groups, its documented applications in protein science are centered on its ability to inhibit enzyme activity.[1]

Research indicates that this compound can bind to various biomolecules, including proteins, and has been shown to inhibit enzymes such as ATPases and sulfatases.[1] The presence of three highly polar sulfonate groups suggests that its interactions with proteins are likely dominated by electrostatic forces. Its mode of action can be through binding at the active site or through allosteric modulation of enzyme activity.[1]

While it is mentioned as being used in studies of enzyme kinetics and protein interactions, there is a lack of readily available quantitative data on its fluorescence properties when interacting with proteins, such as changes in quantum yield or emission spectra. Therefore, its utility as a fluorescent probe for conformational studies is not well-established in the scientific literature.

Experimental Protocols

Experimental Protocol: Measuring Protein Hydrophobicity using ANS Fluorescence

This protocol outlines a general procedure for assessing changes in protein surface hydrophobicity using ANS.

1. Materials:

  • Purified protein of interest
  • ANS stock solution (e.g., 1 mM in a suitable solvent like ethanol or DMSO)
  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Fluorometer

2. Procedure:

  • Prepare a series of protein solutions of varying concentrations in the assay buffer.
  • To each protein solution, add a small volume of the ANS stock solution to a final concentration typically in the range of 10-50 µM. A control sample containing only ANS in the assay buffer should also be prepared.
  • Incubate the samples in the dark for a specified period (e.g., 15-30 minutes) at a controlled temperature to allow for binding equilibrium to be reached.
  • Measure the fluorescence emission spectra of the samples using a fluorometer. The excitation wavelength is typically around 350-380 nm, and the emission is scanned from approximately 400 to 600 nm.[4]
  • The fluorescence intensity at the emission maximum (around 470-480 nm for bound ANS) is plotted against the protein concentration. The initial slope of this plot is often used as a measure of protein surface hydrophobicity.

3. Data Analysis:

  • The net fluorescence intensity is calculated by subtracting the fluorescence of the ANS-only control from the fluorescence of the protein-containing samples.
  • A plot of net fluorescence intensity versus protein concentration is generated. The initial slope of this curve provides a relative measure of the protein's surface hydrophobicity.

Experimental Protocol: Enzyme Inhibition Assay with this compound

This protocol provides a general framework for evaluating the inhibitory effect of this compound on a target enzyme.

1. Materials:

  • Purified enzyme of interest
  • Substrate for the enzyme
  • This compound stock solution
  • Assay buffer
  • Plate reader or spectrophotometer

2. Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.
  • In a microplate, add the enzyme and the different concentrations of the inhibitor. Include control wells with the enzyme but no inhibitor, and wells with buffer only (blank).
  • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at a specific wavelength.
  • Determine the initial reaction velocities (rates) for each inhibitor concentration.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
  • Further kinetic studies (e.g., Michaelis-Menten and Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[8]

Visualizing the Mechanisms

To illustrate the distinct interactions of these two molecules with proteins, the following diagrams are provided.

ANS_Mechanism cluster_solution Aqueous Environment cluster_protein Protein Interaction ANS_free ANS (Free) Quenched ANS_free->Quenched Low Fluorescence Protein Protein with Hydrophobic Pocket ANS_bound ANS (Bound) Protein->ANS_bound Hydrophobic Interaction Enhanced ANS_bound->Enhanced High Fluorescence (Blue Shift)

ANS binds to hydrophobic pockets on proteins, leading to enhanced fluorescence.

NTS_Mechanism cluster_interaction Enzyme Inhibition Enzyme Enzyme (Active Site) Inhibited_Complex Inhibited Enzyme-NTS Complex Enzyme->Inhibited_Complex NTS Binding NTS Naphthalene-1,3,5- trisulfonic acid Substrate Substrate Substrate->Enzyme Binding Blocked Product No Product Formation

This compound can act as an enzyme inhibitor by binding to the enzyme.

Conclusion

For researchers aiming to study protein folding, conformational changes, or the exposure of hydrophobic surfaces, ANS is the clear choice. For those investigating enzyme mechanisms and seeking potential inhibitors, this compound may be a compound of interest. A thorough understanding of their different mechanisms of action is crucial for the appropriate design and interpretation of experiments in drug development and protein research.

References

A Comparative Guide to Naphthalene-1,3,5-trisulfonic acid and Other Naphthalene Sulfonated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Naphthalene-1,3,5-trisulfonic acid with other key naphthalene sulfonated derivatives. The comparison focuses on the influence of the sulfonation pattern on synthesis, physicochemical properties, and performance in applications such as fluorescence-based assays. Experimental data and detailed protocols are provided to support the discussion.

Introduction to Naphthalene Sulfonates

Naphthalene sulfonic acids are a class of organic compounds derived from the sulfonation of naphthalene. The number and position of the sulfonic acid (-SO₃H) groups on the naphthalene ring dramatically influence the molecule's properties, including its solubility, stability, and electronic characteristics.[1] These compounds are critical intermediates in the synthesis of dyes, serve as dispersing agents in industries like concrete manufacturing, and are utilized as molecular probes in biomedical research.[1][2][3] This guide specifically examines this compound in contrast to its isomers and less-sulfonated analogues.

Comparison of Synthesis: Kinetic vs. Thermodynamic Control

The isomeric distribution of naphthalene sulfonic acids is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.[1][4][5] The reaction conditions, particularly temperature, determine the predominant isomer formed.

  • Kinetic Control (Low Temperature): At lower temperatures (typically below 120°C for monosulfonation), the reaction is faster, favoring the formation of α-isomers (sulfonation at positions 1, 4, 5, 8).[1][5] These products are formed more rapidly due to a lower energy transition state.[4][5] this compound is a kinetically favored product, often synthesized under high SO₃ concentrations at low to moderate temperatures.[3]

  • Thermodynamic Control (High Temperature): At higher temperatures (above 150-160°C), the sulfonation reaction becomes reversible, allowing for equilibrium to be reached.[4][5] This favors the formation of the most stable isomer. β-isomers (sulfonation at positions 2, 3, 6, 7) are thermodynamically more stable due to reduced steric hindrance.[1][4] For example, Naphthalene-1,3,6-trisulfonic acid is often the more thermodynamically stable trisulfonated product compared to the 1,3,5-isomer.[3]

The logical relationship governing the synthesis of these isomers can be visualized as follows:

References

A Comparative Guide to the Cross-Validation of Experimental Results Using Naphthalene-1,3,5-trisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Naphthalene-1,3,5-trisulfonic acid and its potential application in the cross-validation of experimental results. While not a conventional cross-validation agent, this document explores its utility as a stable analytical standard for cross-referencing data from different analytical techniques. By establishing its performance characteristics, researchers can assess its suitability as a control or reference point in complex experimental workflows, thereby enhancing the reliability and reproducibility of their findings.

Hypothetical Cross-Validation Scenario

A common challenge in experimental research is ensuring the consistency and accuracy of results across different analytical platforms. This compound, a highly water-soluble and stable compound, can be employed as a reference standard in a hypothetical cross-validation workflow. In this scenario, a stock solution of this compound is prepared and analyzed by two or more independent analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Fluorescence Spectroscopy. The consistency of the quantitative results for the reference standard across these methods provides a measure of the cross-validity of the experimental procedures. Discrepancies in the determined concentration of the standard can indicate matrix effects, instrument calibration issues, or method-specific biases, prompting further investigation and optimization.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Comparison cluster_validation Validation Outcome Stock This compound Stock Solution SampleA Aliquot for HPLC-UV Stock->SampleA SampleB Aliquot for Fluorescence Spec. Stock->SampleB HPLC HPLC-UV Analysis SampleA->HPLC Fluorescence Fluorescence Spectroscopy SampleB->Fluorescence ResultA Quantitative Result A (Conc. from HPLC-UV) HPLC->ResultA ResultB Quantitative Result B (Conc. from Fluorescence) Fluorescence->ResultB Comparison Comparative Analysis (Result A vs. Result B) ResultA->Comparison ResultB->Comparison Validation Cross-Validation Assessment Comparison->Validation

Caption: Hypothetical workflow for cross-validation using this compound.

Performance Comparison of Analytical Standards

The following tables provide a comparative overview of the analytical performance of this compound (with data from closely related isomers as a proxy) and common alternative standards for HPLC-UV and Fluorescence Spectroscopy.

Table 1: HPLC-UV Performance

ParameterThis compound (Proxy Data)Sodium Benzoate4-Aminobenzoic Acid
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL0.023 - 0.06 µg/mL[1][2]~0.2 µM[3]
Limit of Quantitation (LOQ) ~0.15 µg/mL0.18 - 203 pg/mL[2][4]0.6 mg/L[5]
Precision (%RSD) < 2%< 2%[1]< 3%[5]
Recovery Not specified88 - 105.31%[1][4]96.1 - 100.8%[3]

Table 2: Fluorescence Spectroscopy Performance

ParameterThis compound (Proxy Data)Quinine Sulfate
Fluorescence Quantum Yield (Φf) ~0.2 (estimated for naphthalene)[6]0.546[7]
Excitation Wavelength (λex) ~275 nm (for naphthalene)[6]347-350 nm[2][8]
Emission Wavelength (λem) Not specified448-450 nm[2][8]
Linearity (R²) Not specified> 0.998[9]
Limit of Detection (LOD) Not specifiedNot specified

Experimental Protocols

HPLC-UV Analysis of this compound and Alternatives

1. This compound (Method for related compounds)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium acetate, pH 4.5) and acetonitrile[10].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm[10].

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

2. Sodium Benzoate

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[11][12].

  • Mobile Phase: Methanol:Water (70:30, v/v) adjusted to pH 3.45 with acetic acid[11].

  • Flow Rate: 0.45 mL/min[11].

  • Detection: UV at 245 nm[11].

  • Sample Preparation: Dilute liquid samples with the mobile phase. For solid samples, blend with the mobile phase, centrifuge, and dilute the supernatant[11].

3. 4-Aminobenzoic Acid

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[13].

  • Mobile Phase: Methanol and 0.02 M ammonium acetate (20:80 v/v, pH 4.0)[13].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm[13].

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute with the mobile phase.

Fluorescence Spectroscopy of this compound and Quinine Sulfate

1. This compound (General method for naphthalene)

  • Excitation Wavelength: 275 nm[6].

  • Emission Wavelength: Scan to determine the emission maximum.

  • Solvent: Cyclohexane or other suitable non-polar solvent[6].

  • Sample Preparation: Prepare a dilute solution in the chosen solvent to avoid inner filter effects.

2. Quinine Sulfate

  • Excitation Wavelength: 350 nm[2].

  • Emission Wavelength: 450 nm[2].

  • Solvent: 0.05 M H₂SO₄[2].

  • Sample Preparation: Prepare a stock solution of quinine sulfate in 0.05 M H₂SO₄ and perform serial dilutions to create a calibration curve[2]. Protect solutions from light.

Signaling Pathways and Logical Relationships

In the context of this guide, we are not examining a biological signaling pathway but rather a logical workflow for analytical cross-validation. The Graphviz diagram presented earlier illustrates this logical relationship. The process begins with a single, well-characterized standard, which is then analyzed by multiple, independent methods. The convergence or divergence of the results from these methods provides a logical basis for assessing the validity and comparability of the analytical procedures themselves. This workflow is crucial in drug development and quality control, where method reliability is paramount.

References

A Comparative Guide to the Applications of Naphthalene-1,3,5-trisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Naphthalene-1,3,5-trisulfonic acid (NTS), a highly water-soluble aromatic sulfonic acid, serves as a versatile chemical intermediate and functional molecule in a range of scientific and industrial applications.[1] Its unique structure, featuring three sulfonate groups on a naphthalene core, imparts specific properties that are leveraged in dye synthesis, biochemical research, and materials science. This guide provides a comparative overview of NTS in its primary applications, supported by available experimental data and detailed protocols.

Intermediate in Azo Dye Synthesis

This compound is a key precursor in the manufacturing of various dyes, particularly azo dyes, which are widely used in the textile and printing industries.[1][2] The sulfonate groups enhance the water solubility of the resulting dyes and influence their color and fastness properties.

Comparison with Naphthalene-1,3,6-trisulfonic Acid:

While both NTS and its isomer, Naphthalene-1,3,6-trisulfonic acid, are used in dye production, the position of the sulfonate groups affects the final properties of the dye. The purity of the trisulfonic acid isomer directly impacts the color yield and fastness of the final product.[2] Dyes derived from different isomers can exhibit variations in their absorption spectra and, consequently, their color.

Table 1: Comparison of Naphthalene-based Azo Dyes

FeatureDye from this compound PrecursorDye from Naphthalene-1,3,6-trisulfonic Acid PrecursorCommercial Disperse Dyes (for comparison)
Solubility High in water due to three sulfonic acid groups.[1]High in water.[2]Varies, generally lower solubility in water.
Color Yield Dependent on the purity of the NTS intermediate.Purity is crucial for high color yield.[2]Generally high and standardized.
Wash Fastness Generally good due to the strong interaction of sulfonic acid groups with fibers like polyamide.[3]Good, comparable to other acid dyes.Good to excellent, depending on the dye class and fiber.[4]
Light Fastness Moderate to good, a common characteristic of acid dyes.[3]Moderate to good.[5]Varies widely based on chemical structure.

Experimental Protocol: Synthesis of an Azo Dye using NTS

This protocol describes a general two-step diazotization and coupling reaction to synthesize an azo dye.

Materials:

  • Aromatic amine (e.g., aniline)

  • This compound (as the coupling component)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ice bath

  • Stirring equipment

Procedure:

  • Diazotization of the Aromatic Amine:

    • Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction:

    • Dissolve this compound in an aqueous solution of sodium carbonate to form a phenoxide solution.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the NTS solution with constant stirring.

    • Maintain a low temperature and slightly alkaline pH to facilitate the coupling reaction.

    • Continue stirring for 1-2 hours until the reaction is complete. The formation of the azo dye is indicated by a color change.

    • The dye can be isolated by precipitation (salting out) and subsequent filtration.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine HCl_NaNO2 HCl, NaNO₂ (0-5°C) AromaticAmine->HCl_NaNO2 Reacts with DiazoniumSalt Diazonium Salt HCl_NaNO2->DiazoniumSalt Forms AzoDye Azo Dye DiazoniumSalt->AzoDye Couples with NTS This compound CouplingSolution Alkaline Solution NTS->CouplingSolution Dissolved in CouplingSolution->AzoDye

Caption: Workflow for the synthesis of an azo dye.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, including ATPases and sulfatases.[1] This inhibitory action makes it a useful tool in biochemical research for studying enzyme kinetics and metabolic pathways.[1]

Comparison with Other Inhibitors:

Table 2: Comparison of Enzyme Inhibition Characteristics

ParameterThis compoundCompetitive Inhibitor (General)Non-competitive Inhibitor (General)
Binding Site Can bind at active sites or allosterically.[1]Binds to the active site.[][7]Binds to an allosteric site.[][8]
Effect on Vmax May decrease if inhibition is non-competitive or mixed.No change.[7]Decreases.[8][9]
Effect on Km May increase if inhibition is competitive.Increases.[7]No change.[8]
Reversibility Typically reversible.Reversible.[7]Can be reversible or irreversible.[]

Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of NTS on a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • This compound (as the inhibitor)

  • A method to measure the reaction product (e.g., spectrophotometer)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of NTS in the assay buffer.

  • In a microplate, add the enzyme solution, the buffer, and a specific concentration of the NTS solution to each well (except for the control wells, which receive only buffer).

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the rate of product formation over time using a suitable detection method (e.g., absorbance change at a specific wavelength).

  • Plot the enzyme activity against the concentration of NTS.

  • Calculate the IC50 value, which is the concentration of NTS that causes 50% inhibition of the enzyme activity.

Mechanism of Enzyme Inhibition

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 - S P1 Product ES1->P1 k_cat EI1->E1 - I E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Caption: Competitive vs. Non-competitive enzyme inhibition.

Functionalization of Nanomaterials

This compound can be used to functionalize the surfaces of nanomaterials, such as carbon nanotubes and graphene.[1] This surface modification can improve the material's properties, such as dispersibility in aqueous solutions and its electrical and optical characteristics.

Comparison with Other Functionalizing Agents:

Sulfonic acid groups, in general, are effective for functionalizing nanoparticles to enhance their stability and performance in various applications. The choice of the specific sulfonic acid can fine-tune the surface acidity and other properties of the nanomaterial.

Table 3: Comparison of Nanoparticle Functionalization

PropertyNTS-Functionalized NanoparticlesOther Sulfonic Acid-Functionalized NanoparticlesUnfunctionalized Nanoparticles
Dispersibility in Water High, due to the hydrophilic sulfonate groups.[1]Generally high.[10]Low, prone to aggregation.[11]
Surface Acidity Increased, which can be beneficial for catalytic applications.High, dependent on the specific sulfonic acid used.[12]Neutral or slightly acidic/basic depending on the material.
Stability Improved stability against agglomeration.[11]Enhanced stability.[13]Low stability in dispersions.[11]
Catalytic Activity Can act as a solid acid catalyst.Widely used as solid acid catalysts with good performance.[12][13]Generally low or no catalytic activity for acid-catalyzed reactions.

Experimental Protocol: Functionalization of Silica Nanoparticles with NTS

This protocol is a conceptual adaptation for NTS based on general methods for functionalizing silica nanoparticles with sulfonic acids.

Materials:

  • Silica nanoparticles (SiO₂)

  • 3-(Triethoxysilyl)propylamine

  • Naphthalene-1,3,5-trisulfonyl chloride (prepared from NTS)

  • Anhydrous toluene

  • Triethylamine

  • Ethanol

Procedure:

  • Amination of Silica Nanoparticles:

    • Disperse silica nanoparticles in anhydrous toluene.

    • Add 3-(triethoxysilyl)propylamine and reflux the mixture for 24 hours to obtain amine-functionalized silica nanoparticles (SiO₂-NH₂).

    • Wash the particles with toluene and ethanol and dry under vacuum.

  • Coupling with NTS:

    • Disperse the SiO₂-NH₂ nanoparticles in anhydrous toluene.

    • Add a solution of Naphthalene-1,3,5-trisulfonyl chloride in toluene and triethylamine (as an acid scavenger).

    • Stir the reaction mixture at room temperature for 24 hours.

    • The NTS will covalently bond to the amine groups on the silica surface.

    • Wash the resulting NTS-functionalized nanoparticles with toluene, ethanol, and water to remove unreacted reagents.

    • Dry the final product under vacuum.

Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization Start Silica Nanoparticles (SiO₂) AmineFunc Amine Functionalization (with 3-(Triethoxysilyl)propylamine) Start->AmineFunc AmineNP Amine-Functionalized SiO₂ AmineFunc->AmineNP NTSCoupling Coupling with NTS-sulfonyl chloride AmineNP->NTSCoupling NTS_NP NTS-Functionalized SiO₂ NTSCoupling->NTS_NP WashDry Washing and Drying NTS_NP->WashDry FinalProduct Final Functionalized Nanoparticles WashDry->FinalProduct

Caption: Workflow for functionalizing silica nanoparticles.

Synthesis of this compound

High-purity this compound is essential for its applications. Several methods for its synthesis have been developed, primarily involving the sulfonation of naphthalene or its derivatives.

Experimental Protocol: Synthesis via Sulfonation of 1,5-Naphthalenedisulfonic Acid

This method is reported to yield NTS with a purity of over 98%.[14]

Materials:

  • 1,5-Naphthalenedisulfonic acid

  • Fuming sulfuric acid (oleum, e.g., 50% SO₃)

  • Sulfonation flask with stirring and heating capabilities

Procedure:

  • Add 400g of fuming sulfuric acid to the sulfonation flask.

  • While stirring, heat the oleum to 50-60 °C.

  • Slowly add 1,5-naphthalenedisulfonic acid to the heated oleum.

  • After the addition is complete, raise the temperature to 90-95 °C.

  • Maintain this temperature for 4-6 hours for the insulation reaction. The reaction mixture should become a shallow brown, clear oil.

  • Cool the sulfonation material to 40-45 °C.

  • The product can be further purified by salting out, decolorizing, and filtration to obtain the final this compound product.[14]

Synthesis Pathway of NTS

NTS_Synthesis Naphthalene Naphthalene NDSA 1,5-Naphthalenedisulfonic Acid Naphthalene->NDSA + Sulfuric Acid NTS This compound (>98% purity) NDSA->NTS + Fuming Sulfuric Acid Reagent1 Sulfuric Acid Reagent2 Fuming Sulfuric Acid (90-95°C)

Caption: Synthesis pathway of this compound.

References

Quantitative Analysis of Naphthalene-1,3,5-trisulfonic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantitative analysis of Naphthalene-1,3,5-trisulfonic acid in a mixture. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and various stages of drug development. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography, particularly with ion-pairing agents, and Capillary Electrophoresis offer superior separation capabilities for complex mixtures, while UV-Vis Spectrophotometry provides a simpler, more rapid screening method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)UV-Vis Spectrophotometry
Principle Partitioning between a mobile and stationary phaseDifferential migration in an electric fieldMeasurement of light absorbance
Selectivity High (excellent for isomer separation)Very High (excellent for charged isomers)Low (prone to interference)
Sensitivity HighVery HighModerate
Typical LOD 0.05 - 1 µg/mL4 - 10 µg/L[1]~1 µg/mL
Typical LOQ 0.15 - 3 µg/mL~13 µg/L~3 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Analysis Time 15 - 30 minutes10 - 20 minutes< 5 minutes
Advantages Robust, reproducible, easily automatedHigh efficiency, low sample/reagent useFast, simple, low cost
Disadvantages Higher solvent consumption, potential for column degradationSensitive to matrix effects, lower loading capacityLow selectivity, not suitable for complex mixtures

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) values are estimates based on data for related naphthalenetrisulfonic acid isomers and may vary depending on the specific instrumentation and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound, especially in the presence of its isomers. Ion-pair reversed-phase chromatography is a commonly employed mode for analyzing highly polar and ionic compounds like sulfonated naphthalenes.[2][3] This method involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a non-polar stationary phase.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A : 5 mM Tetrabutylammonium bromide (TBAB) in water, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 10% B

    • 26-30 min: 10% B

  • Flow Rate : 1.0 mL/min.[4]

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.[4]

  • Detection : UV absorbance at 230 nm or 280 nm.[4][5]

  • Quantification : External standard calibration curve of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Mixture Containing Analyte Dilution Dilution with Mobile Phase A Sample->Dilution Standard Naphthalene-1,3,5-trisulfonic acid Standard Standard->Dilution Standard_Curve Calibration Standards Dilution->Standard_Curve Autosampler Autosampler Injection Standard_Curve->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Mobile Phase Gradient Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC Analysis Workflow

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers very high separation efficiency and is particularly well-suited for the analysis of charged species like this compound and its isomers.[6] Separation is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)
  • Instrumentation : A capillary electrophoresis system with a UV-Vis or Diode Array Detector.

  • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE) : 20 mM sodium borate buffer, pH 9.2. To enhance isomer separation, cyclodextrins can be added.[1]

  • Voltage : 25 kV.

  • Temperature : 25 °C.

  • Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection : UV absorbance at 220 nm.

  • Quantification : External standard calibration curve of this compound.

CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Mixture Containing Analyte Dilution Dilution with Background Electrolyte Sample->Dilution Standard Naphthalene-1,3,5-trisulfonic acid Standard Standard->Dilution Standard_Curve Calibration Standards Dilution->Standard_Curve Injection Hydrodynamic Injection Standard_Curve->Injection Capillary Fused-Silica Capillary Injection->Capillary Applied Voltage Detector UV-Vis Detector Capillary->Detector Electropherogram Electropherogram Acquisition Detector->Electropherogram Integration Peak Area Integration Electropherogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Capillary Electrophoresis Workflow

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simple and rapid method for the quantification of this compound, provided that the sample matrix is simple and does not contain other components that absorb at the same wavelength.[7] The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : Deionized water or a suitable buffer that does not absorb in the analytical wavelength range.

  • Wavelength of Maximum Absorbance (λmax) : Determined by scanning a standard solution of this compound (typically in the range of 220-330 nm).

  • Procedure :

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

UVVis_Logical_Relationship cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Calibration Standards Scan Determine λmax Standards->Scan Measure_Abs Measure Absorbance at λmax Standards->Measure_Abs Sample Prepare Sample Solution Sample->Measure_Abs Scan->Measure_Abs Cal_Curve Construct Calibration Curve (Abs vs. Conc) Measure_Abs->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

UV-Vis Spectrophotometry Logical Flow

Conclusion

The selection of the most suitable analytical method for the quantitative analysis of this compound is contingent upon the specific analytical challenge. For complex mixtures requiring high selectivity and sensitivity, HPLC and CE are the methods of choice, with CE offering exceptional separation efficiency for charged isomers. For rapid and routine analysis of simple mixtures where interfering substances are absent, UV-Vis Spectrophotometry provides a cost-effective and straightforward alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in making an informed decision for their analytical needs.

References

A Comparative Guide to the Enzyme Inhibition Activity of Naphthalenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibition properties of various naphthalenesulfonic acid derivatives. The information is compiled from recent studies to assist in drug discovery and development by offering a clear comparison of their efficacy against different enzyme targets. This document presents quantitative inhibitory data, detailed experimental methodologies, and a visualization of a key signaling pathway affected by these compounds.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activities of several naphthalenesulfonic acid derivatives against a range of enzymes. The data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are presented to facilitate a direct comparison of their potency and selectivity.

Compound ClassDerivative ExampleTarget Enzyme(s)Inhibition DataMode of InhibitionReference
NaphthalenesulfonamidesN-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3)Myosin Light Chain Kinase (MLC-kinase)Ki = 7.4 µMCompetitive with respect to ATP[1]
cAMP-dependent protein kinase, cGMP-dependent protein kinase, Protein kinase C, Casein kinase I & IIKi values increase with extension of the alkyl chainCompetitive with respect to ATP[1]
Naphthalene-methylsulfonamido/sulfonyl compoundsCompound 4Cyclooxygenase-1 (COX-1)50% inhibition at 10 µMNot specified[2]
Cyclooxygenase-2 (COX-2)65% inhibition at 10 µMNot specified[2]
Compound 6bCyclooxygenase-1 (COX-1)87% inhibition at 10 µMNot specified[2]
Cyclooxygenase-2 (COX-2)29% inhibition at 10 µMNot specified[2]
N-phenylsulfonamide derivativesCompound 2Carbonic Anhydrase II (CA II)Ki = 33.5 ± 0.38 nMNot specified[3]
Compound 8Carbonic Anhydrase I (CA I)Ki = 45.7 ± 0.46 nMNot specified[3]
Acetylcholinesterase (AChE)Ki = 31.5 ± 0.33 nMNot specified[3]
Butyrylcholinesterase (BChE)Ki = 24.4 ± 0.29 nMNot specified[3]
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acidsCompound 2Keap1-Nrf2 Protein-Protein InteractionIC50 = 28.6 nM (FP assay)Direct inhibitor[4]
Compound 7qKeap1-Nrf2 Protein-Protein InteractionHigh cellular ARE-inducing activityDirect inhibitor[4]
Fluorinated benzenesulfonic ester derivatives2d (4-(trifluoromethyl)phenyl)sulfonylα-GlucosidaseIC50 = 6.4 ± 0.012 µMNot specified[5]
2e (4-(trifluoromethoxy)phenyl)sulfonylα-GlucosidaseIC50 = 3.1 ± 0.043 µMNot specified[5]
2g (5-chloro-2-(2-fluorophenyl)sulfonyl)α-GlucosidaseIC50 = 4.2 ± 0.054 µMNot specified[5]
GeneralVEGFR-2IC50 = 16.3 - 34.4 µMNot specified[5]
5-amino-2-naphthalenesulfonateAcidic Fibroblast Growth Factor (aFGF)Inhibits mitogenic activityHampers interaction with cell membrane complex[6]

Experimental Protocols

The determination of enzyme inhibition activity by naphthalenesulfonic acids involves standardized assays. Below are detailed methodologies for key experiments.

General Enzyme Inhibition Assay Protocol

This protocol can be adapted for various enzyme systems.

1. Preparation of Reagents:

  • Buffer Solution: Prepare a buffer that maintains the optimal pH for the target enzyme's activity (e.g., Phosphate buffer, pH 7.0-7.5)[7].

  • Enzyme Solution: Dilute the purified enzyme or enzyme extract to a concentration that allows for measurable activity[7].

  • Substrate Solution: Prepare the substrate at a known concentration. For competitive inhibition studies, varying substrate concentrations will be required[8].

  • Inhibitor Stock Solution: Dissolve the naphthalenesulfonic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to obtain a range of inhibitor concentrations for testing[9].

2. Assay Procedure:

  • Pre-incubation: In a microplate well or cuvette, mix the enzyme solution with different concentrations of the inhibitor. Allow this mixture to incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor-enzyme binding[7][9].

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture[7].

  • Reaction Monitoring: Continuously monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time. This can be done using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product[8][9].

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For reversible inhibitors, further kinetic studies should be performed to determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or uncompetitive) by analyzing data with varying substrate concentrations[8].

Protein Kinase Inhibition Assay Example

1. Materials:

  • Target protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (as the phosphate donor)

  • Naphthalenesulfonic acid inhibitor

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

2. Procedure:

  • In a white assay plate, add the protein kinase, the diluted naphthalenesulfonic acid inhibitor, and the kinase substrate[9].

  • Initiate the kinase reaction by adding ATP[9].

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes)[9].

  • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent and incubate[9].

  • Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luminescent reaction[9].

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value[9].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a common signaling pathway targeted by naphthalenesulfonic acid derivatives and a general workflow for assessing enzyme inhibition.

G cluster_pathway Protein Kinase Signaling Pathway cluster_inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactor->CellProliferation NaphthaleneSulfonicAcid Naphthalenesulfonic Acid Derivative NaphthaleneSulfonicAcid->RAF Inhibits Protein Kinases NaphthaleneSulfonicAcid->MEK Inhibits Protein Kinases NaphthaleneSulfonicAcid->ERK Inhibits Protein Kinases

Caption: Protein kinase signaling cascade and points of inhibition.

G cluster_workflow Enzyme Inhibition Assay Workflow cluster_output Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubation Pre-incubation (Enzyme + Inhibitor) Prep->Incubation Reaction Reaction Initiation (Add Substrate) Incubation->Reaction Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction->Detection Analysis Data Analysis (IC50, Ki calculation) Detection->Analysis Results Inhibition Potency & Mechanism Analysis->Results

Caption: General workflow for enzyme inhibition screening.

References

Safety Operating Guide

Navigating the Safe Handling of Naphthalene-1,3,5-trisulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with Naphthalene-1,3,5-trisulfonic acid require clear and immediate safety and logistical information. This guide provides essential procedural details for the safe handling, storage, and disposal of this compound, emphasizing personal protective equipment (PPE) and operational protocols to foster a secure laboratory environment.

Hazard Classification and Safety Precautions

There are conflicting reports regarding the hazard classification of this compound. Some suppliers classify the substance as corrosive to metals, causing severe skin burns, serious eye damage, and respiratory irritation.[1] Conversely, other safety data sheets (SDS) indicate that it does not meet the criteria for classification under the Globally Harmonized System (GHS).[2] Given this discrepancy, a conservative approach is recommended, treating the substance as potentially hazardous and adhering to stringent safety protocols.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, data for the parent compound, naphthalene, can offer a conservative reference. It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

ParameterValueReference Compound
Occupational Exposure Limits (OELs) Not EstablishedN/A
Naphthalene OEL (OSHA PEL) 10 ppm (50 mg/m³) TWANaphthalene
Naphthalene OEL (NIOSH REL) 10 ppm (50 mg/m³) TWA, 15 ppm (75 mg/m³) STELNaphthalene
Naphthalene OEL (ACGIH TLV) 10 ppm (52 mg/m³) TWANaphthalene

TWA : Time-Weighted Average; PEL : Permissible Exposure Limit; REL : Recommended Exposure Limit; TLV : Threshold Limit Value; STEL : Short-Term Exposure Limit.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the recommended PPE for various body parts, emphasizing the need for chemical-resistant materials.

Body PartRecommended PPEMaterial/Type
Hands Chemical-resistant glovesNitrile or Butyl rubber.[3][4][5] For prolonged contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data.
Eyes/Face Safety goggles and face shieldANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing.
Body Laboratory coatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material.
Respiratory Air-purifying respiratorA half-mask or full-facepiece respirator equipped with an acid gas (white) cartridge and a P100 (magenta) particulate filter.[6][7][8]
Feet Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material.

Operational Plan: From Preparation to Cleanup

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Preparation
  • Designated Area: Conduct all work with this compound in a designated area within a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including the chemical, glassware, spatulas, and waste containers, before starting the procedure.

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling
  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or glassine paper to avoid dispersal of dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the substance is in acidic form, be mindful of potential exothermic reactions when mixing with bases.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, for transferring the solid to minimize dust generation.

Cleanup
  • Decontamination: Wipe down all surfaces in the work area with a suitable decontaminating solution.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream. Wash reusable PPE according to manufacturer's instructions.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[9] Contact your institution's EHS department for specific guidance.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise render the container unusable before disposal to prevent reuse.[10]

  • Incineration: For larger quantities, disposal via a licensed chemical incineration facility equipped with afterburners and scrubbers may be an appropriate option, as suggested by some SDSs.[10][11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Skin Contact Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material to contain the spill. Avoid raising dust.

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminant.

  • Report: Report the spill to your supervisor and EHS department.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Work Area (Fume Hood) Gather 2. Assemble Materials DonPPE 3. Don Full PPE Weigh 4. Weigh Compound DonPPE->Weigh Dissolve 5. Prepare Solution Spill Spill or Exposure Weigh->Spill Transfer 6. Perform Experiment Dissolve->Spill Decon 7. Decontaminate Surfaces Transfer->Decon Transfer->Spill CleanEquip 8. Clean Equipment DoffPPE 9. Doff & Dispose PPE Waste 10. Segregate & Store Waste FirstAid Administer First Aid & Seek Medical Attention Spill->FirstAid SpillResponse Follow Spill Response Protocol Spill->SpillResponse

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.